6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
6-chloro-4-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRRTZQZQGXYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256756 | |
| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174603-49-7 | |
| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174603-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the compound 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug discovery processes. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow diagram pertinent to the potential applications of this class of compounds.
Core Physical and Chemical Properties
This compound is a halogenated derivative of 1-indanone. Its chemical structure and properties are of interest in medicinal chemistry due to the established biological activities of the indanone scaffold.
Data Presentation: Physical Properties
The following table summarizes the key physical and chemical properties of this compound. For comparative purposes, the melting point of the related compound, 6-Chloro-1-indanone, is also provided.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClFO | [1] |
| Molecular Weight | 184.6 g/mol | |
| Boiling Point | 279.7 ± 40.0 °C at 760 mmHg | |
| Melting Point | Data not available | |
| Melting Point (6-Chloro-1-indanone) | 71-79 °C | [2] |
| Solubility | Data not available for specific solvents. General solubility tests are recommended. | |
| Appearance | Expected to be a solid at room temperature. |
Experimental Protocols
Detailed methodologies for the synthesis of the core structure and the determination of its physical properties are crucial for reproducibility and further research.
Synthesis Protocol: Intramolecular Friedel-Crafts Acylation
The synthesis of 1-indanone derivatives such as this compound can be achieved via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride.[3] The following is a general protocol that can be adapted for the specific synthesis.
Materials:
-
3-(Aryl)propionic acid precursor
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃)) or Brønsted acid (e.g., Triflic acid)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation (Optional but recommended for higher reactivity):
-
In a round-bottom flask, dissolve the 3-(aryl)propionic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(aryl)propionyl chloride.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
In a separate flask, suspend the Lewis acid catalyst (e.g., AlCl₃, 1.1-1.5 eq) in anhydrous DCM or DCE and cool to 0 °C.
-
Slowly add a solution of the 3-(aryl)propionyl chloride in the same solvent to the catalyst suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Alternatively, for direct cyclization from the carboxylic acid, a strong Brønsted acid like triflic acid can be used, often at elevated temperatures.[3]
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture into ice-cold water or a saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-indanone.[3]
-
Physical Property Determination Protocols
Melting Point Determination: [4]
-
A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.
Solubility Determination: [5][6]
-
In a small test tube, add approximately 25 mg of the solid compound.
-
Add 0.75 mL of the solvent to be tested (e.g., water, ethanol, acetone, hexane) in small portions.
-
After each addition, vigorously shake the test tube.
-
Observe if the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent. If it remains undissolved, it is insoluble. Partial solubility can also be noted.
-
This process can be repeated with a range of polar and non-polar solvents to establish a solubility profile.
Mandatory Visualization
Substituted indanones have been investigated for various biological activities, including antibacterial and antifungal properties. The following diagram illustrates a general workflow for the screening of chemical compounds for antibacterial activity.
Caption: A generalized workflow for screening antibacterial compounds.
Safety and Hazards
The safety data sheet for this compound indicates that it may be harmful if swallowed, and it can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] The signal word for this compound is "Warning".[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
Technical Guide: 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 174603-49-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry. The indanone scaffold is a well-established privileged structure, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This document details the physicochemical properties of the title compound, proposes a detailed synthetic pathway via intramolecular Friedel-Crafts acylation, and presents predicted spectral data for its characterization. Furthermore, it explores the potential biological activities and relevant signaling pathways based on the broader class of indanone derivatives, providing a framework for future research and drug development endeavors.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 174603-49-7 |
| Molecular Formula | C₉H₆ClFO |
| Molecular Weight | 184.59 g/mol |
| Boiling Point | 279.7 ± 40.0 °C at 760 mmHg[1] |
| Appearance | White to off-white solid (predicted) |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and sparingly soluble in water. |
Synthesis Protocol
The most plausible synthetic route to this compound is via an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(4-chloro-2-fluorophenyl)propanoic acid.
Proposed Synthesis of Precursor: 3-(4-chloro-2-fluorophenyl)propanoic acid
The synthesis of the propanoic acid precursor can be achieved in two steps from commercially available starting materials.
Step 1: Synthesis of 3-(4-chloro-2-fluorophenyl)acrylic acid
This step involves a Knoevenagel condensation reaction between 4-chloro-2-fluorobenzaldehyde and malonic acid.
-
Materials:
-
4-chloro-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(4-chloro-2-fluorophenyl)acrylic acid.
-
Step 2: Reduction to 3-(4-chloro-2-fluorophenyl)propanoic acid
The acrylic acid derivative is then reduced to the corresponding propanoic acid.
-
Materials:
-
3-(4-chloro-2-fluorophenyl)acrylic acid
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol
-
-
Procedure:
-
Dissolve the 3-(4-chloro-2-fluorophenyl)acrylic acid (1.0 eq) in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 3-(4-chloro-2-fluorophenyl)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation
The final step is the cyclization of the propanoic acid derivative to form the target indanone.
-
Materials:
-
3-(4-chloro-2-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic)
-
-
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.3 eq) in anhydrous DCM and cool to 0 °C. Slowly add the acid chloride solution to the AlCl₃ suspension with vigorous stirring. Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Predicted Spectral Data
While experimental spectra are not publicly available, the following data are predicted based on the structure and known values for similar compounds.
| Technique | Predicted Data |
| ¹H NMR | Aromatic region: ~7.2-7.8 ppm (2H, complex multiplets); Aliphatic region: ~3.1 ppm (2H, t, J ≈ 6 Hz), ~2.7 ppm (2H, t, J ≈ 6 Hz) |
| ¹³C NMR | Carbonyl: ~195 ppm; Aromatic C-F: ~160 ppm (d, ¹JCF ≈ 250 Hz); Other Aromatic C: ~120-150 ppm; Aliphatic C: ~25-37 ppm |
| IR (cm⁻¹) | ~1715 (C=O stretch), ~1600 (aromatic C=C), ~1250 (C-F stretch), ~780 (C-Cl stretch) |
| Mass Spec (m/z) | Molecular Ion: 184 (M⁺), 186 (M⁺+2, ~33% intensity); Key Fragments: 156/158 ([M-CO]⁺), 149 ([M-Cl]⁺) |
Potential Biological Activities and Signaling Pathways
The indanone scaffold is a core component of numerous biologically active molecules.[2][3] The introduction of chloro and fluoro substituents can significantly modulate the pharmacological properties of the parent molecule.
-
Anticancer Activity: Substituted indanones have shown promise as anticancer agents.[2] Potential mechanisms include the inhibition of tubulin polymerization, disruption of cell cycle progression, and induction of apoptosis. The specific signaling pathways that could be targeted include the PI3K/Akt and MAPK pathways.
-
Neuroprotective Effects: Several indanone derivatives are being investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[3][4] Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
-
Anti-inflammatory Properties: The anti-inflammatory potential of indanones has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.
Further research is necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Potential Drug Discovery Workflow
Caption: General workflow for the biological evaluation and development of the target compound.
References
Spectroscopic Profile of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines theoretical predictions and data from closely related analogs to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this molecule.
Molecular Structure and Properties
Chemical Structure:
Molecular Formula: C₉H₆ClFO
Molecular Weight: 184.60 g/mol
CAS Number: 174603-49-7[1]
Spectroscopic Data Summary
The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from computational models and spectral data of structurally similar indanone derivatives.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.6 - 7.8 | d | ~8.0 | Aromatic H |
| ~7.2 - 7.4 | d | ~8.0 | Aromatic H |
| ~3.1 - 3.3 | t | ~6.0 | -CH₂- (Position 3) |
| ~2.7 - 2.9 | t | ~6.0 | -CH₂- (Position 2) |
Note: Predicted chemical shifts are based on the analysis of similar substituted indanones. Actual experimental values may vary.
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 - 205 | C=O (Ketone) |
| ~160 - 165 (d, ¹JCF) | C-F |
| ~150 - 155 | Aromatic C-Cl |
| ~135 - 145 | Aromatic Quaternary C |
| ~130 - 135 | Aromatic Quaternary C |
| ~125 - 130 | Aromatic CH |
| ~115 - 120 (d, ²JCF) | Aromatic CH |
| ~35 - 40 | -CH₂- (Position 3) |
| ~25 - 30 | -CH₂- (Position 2) |
Note: Predicted chemical shifts and fluorine coupling are based on established ranges for fluorinated and chlorinated aromatic ketones.
Table 3: IR (Infrared) Spectroscopy Data (Analogous)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 - 1730 | Strong | C=O (Ketone) stretch |
| ~1600 - 1610 | Medium | C=C Aromatic ring stretch |
| ~1450 - 1480 | Medium | C=C Aromatic ring stretch |
| ~1200 - 1250 | Strong | C-F stretch |
| ~800 - 850 | Strong | C-Cl stretch |
| ~2900 - 3000 | Medium | C-H (aliphatic) stretch |
| ~3050 - 3100 | Weak | C-H (aromatic) stretch |
Note: Data is based on characteristic absorption frequencies for substituted indanones and related aromatic ketones.
Table 4: MS (Mass Spectrometry) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 184/186 | 100 / ~33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 156/158 | Variable | [M-CO]⁺ |
| 128/130 | Variable | [M-CO-C₂H₂]⁺ |
| 121 | Variable | [M-CO-Cl]⁺ |
Note: The fragmentation pattern is predicted based on the common fragmentation pathways of indanone structures.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory safety procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent residual peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. The standard electron energy is 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS).
-
Acquire data over a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predictive and analogous data presented herein.
References
An In-depth Technical Guide to the Synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a valuable intermediate in pharmaceutical research and development. The document details a feasible two-step synthetic pathway, including experimental protocols and relevant chemical data.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the precursor, 3-(3-chloro-5-fluorophenyl)propanoic acid. This is followed by an intramolecular Friedel-Crafts acylation to yield the target indanone.
Experimental Protocols
The following protocols are based on established chemical literature for analogous syntheses and provide a robust framework for the preparation of this compound.
Step 1: Synthesis of 3-(3-chloro-5-fluorophenyl)propanoic acid
This procedure is adapted from a general method for the synthesis of 3-arylpropanoic acids.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Chloro-5-fluorobenzyl chloride | C₇H₅Cl₂F | 179.02 |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 |
| Sodium ethoxide | C₂H₅NaO | 68.05 |
| Ethanol | C₂H₅OH | 46.07 |
| Sodium hydroxide | NaOH | 40.00 |
| Hydrochloric acid | HCl | 36.46 |
| Water | H₂O | 18.02 |
Procedure:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 3-chloro-5-fluorobenzyl chloride dropwise. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Hydrolysis: After cooling to room temperature, remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide to the residue and heat the mixture to reflux to hydrolyze the ester.
-
Decarboxylation and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic, which will cause the carboxylic acid to precipitate. The decarboxylation occurs upon heating during the hydrolysis step. Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(3-chloro-5-fluorophenyl)propanoic acid.
Step 2: Synthesis of this compound
This step involves the intramolecular Friedel-Crafts acylation of the previously synthesized carboxylic acid.[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(3-Chloro-5-fluorophenyl)propanoic acid | C₉H₈ClFO₂ | 202.61 |
| Thionyl chloride | SOCl₂ | 118.97 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |
Procedure:
-
Acid Chloride Formation: To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid in a suitable solvent like toluene, add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for a few hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-chloro-5-fluorophenyl)propanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath. Add anhydrous aluminum chloride portion-wise, keeping the temperature below 10 °C.[1] After the addition, allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).
-
Work-up and Purification: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and purity of reagents.
| Compound | Starting Material | Reagent(s) | Typical Yield (%) |
| 3-(3-Chloro-5-fluorophenyl)propanoic acid | 3-Chloro-5-fluorobenzyl chloride, Diethyl malonate | NaOEt, NaOH, HCl | 70-85 |
| This compound | 3-(3-Chloro-5-fluorophenyl)propanoic acid | SOCl₂, AlCl₃ | 60-75 |
Logical Workflow
The logical progression of the synthesis is outlined below, from starting materials to the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
The Friedel-Crafts reaction can be exothermic. Proper temperature control is crucial.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
An In-depth Technical Guide to the Reactivity and Stability of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of interest in pharmaceutical and chemical research. This document collates available data on its synthesis, chemical behavior, and stability profile, offering valuable insights for its application in drug discovery and organic synthesis.
Core Compound Properties
This compound is a bicyclic ketone with the molecular formula C₉H₆ClFO.[1] Its structure, featuring a benzene ring fused to a cyclopentanone ring with chloro and fluoro substituents, dictates its chemical properties and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClFO | [1] |
| Molecular Weight | 184.59 g/mol | |
| Appearance | Solid | |
| Boiling Point | 279.7 ± 40.0 °C at 760 mmHg |
Synthesis and Preparation
The synthesis of this compound, like other indanones, can be achieved through several established synthetic routes. The primary method involves intramolecular Friedel-Crafts acylation of a suitable precursor.
A general and widely applicable method for the synthesis of indanones is the cyclization of 3-arylpropionic acids.[2] For the target compound, this would involve the cyclization of 3-(3-chloro-5-fluorophenyl)propanoic acid.
Experimental Protocol: Synthesis of a Related Indanone via Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(4-chlorophenyl)propionic acid
-
Trifluoromethanesulfonic acid
-
Anhydrous dichloromethane
Procedure:
-
A solution of 3-(4-chlorophenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) is prepared in a pressure tube at 0 °C.[2]
-
Trifluoromethanesulfonic acid (3 equivalents) is slowly added to the solution.[2]
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.[2]
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically performed by column chromatography or recrystallization.
Chemical Reactivity
The reactivity of this compound is governed by the functional groups present: the ketone, the aromatic ring, and the carbon-halogen bonds.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for nucleophilic attack. Common reactions include:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
-
Aldol Condensation: In the presence of a base, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then react with other carbonyl compounds.
Electrophilic Aromatic Substitution
The benzene ring, although deactivated by the electron-withdrawing carbonyl group and halogen substituents, can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The chloro and fluoro groups are ortho, para-directing, while the acyl group is meta-directing. The overall regioselectivity will depend on the interplay of these electronic effects and steric hindrance.
Reactions at the α-Position
The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various reactions:
-
Halogenation: In acidic or basic conditions, the α-position can be halogenated. Further halogenation can occur, particularly under basic conditions.
-
Alkylation: The enolate can act as a nucleophile and react with alkyl halides to introduce an alkyl group at the α-position.
Stability
The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses.
-
Thermal Stability: Halogenated aromatic compounds generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. For halogenated ketones, thermal treatment can lead to cleavage of larger molecules and potential dechlorination.
-
Photochemical Stability: Aromatic ketones can be susceptible to photochemical reactions. Exposure to UV light may lead to degradation or unwanted side reactions. It is advisable to store the compound in a light-protected environment.
-
Chemical Stability: The compound is expected to be stable under neutral and anhydrous conditions. Strong acids or bases can promote reactions at the carbonyl group or α-position. The presence of nucleophiles may lead to substitution reactions, although the conditions for such reactions on the aromatic ring would likely need to be harsh. Studies on fluorinated ketones have shown that their stability can be influenced by the position of the fluorine atom, with α-fluoro ketones sometimes exhibiting inherent instability.
Applications in Research and Development
Indanone derivatives are important scaffolds in medicinal chemistry and have been investigated for a range of biological activities. Derivatives of 2,3-dihydro-1H-inden-1-one have been explored for their antibacterial and antifungal properties.[1] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents.
Safety Information
According to available safety data, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. All laboratory work should be conducted in accordance with established safety protocols.
References
An In-depth Technical Guide to 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its specific substitution pattern makes it a valuable building block in medicinal chemistry, most notably in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on established chemical principles, its applications in drug discovery, and essential safety information.
Chemical and Physical Properties
This compound is a solid compound at room temperature. Its chemical structure consists of a fused benzene and cyclopentanone ring system, with a chlorine atom at the 6-position and a fluorine atom at the 4-position of the indanone core. This substitution pattern is crucial for its subsequent reactivity and incorporation into larger molecules.
| Property | Value | Reference |
| CAS Number | 174603-49-7 | [1] |
| Molecular Formula | C₉H₆ClFO | [1][2] |
| Molecular Weight | 184.59 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Boiling Point | 279.7 ± 40.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥ 97% (commercial) | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.[4][5] This classic organic reaction provides an efficient method for the formation of the fused ring system.
Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-chloro-1-fluorobenzene:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on analogous syntheses of halogenated indanones.[6][7]
Step 1: Synthesis of 3-(4-Chloro-2-fluorophenyl)propanoic acid
-
Friedel-Crafts Acylation: To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 3-chloro-1-fluorobenzene and succinic anhydride portion-wise, maintaining a low temperature.
-
Reaction Quench and Work-up: After the reaction is complete, the mixture is carefully poured onto ice and acidified. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 3-(4-chloro-2-fluorobenzoyl)propanoic acid.
-
Reduction: The keto-acid is then reduced to the corresponding 3-(4-chloro-2-fluorophenyl)propanoic acid. This can be achieved through methods like the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Acid Chloride Formation (Optional but common): The 3-(4-chloro-2-fluorophenyl)propanoic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
Cyclization: The crude acid chloride is dissolved in an inert solvent (e.g., dichloromethane) and treated with a Lewis acid such as aluminum chloride at a controlled temperature to effect the intramolecular cyclization. Alternatively, the carboxylic acid can be directly cyclized using a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures.
-
Work-up and Purification: The reaction is quenched by pouring onto ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method such as recrystallization or column chromatography to afford pure this compound.
Applications in Drug Development
The primary and most significant application of this compound is as a key starting material in the synthesis of Lorlatinib (PF-06463922).[8][9] Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer.[9]
The synthesis of Lorlatinib involves a multi-step pathway where the indanone core of this compound is chemically modified and ultimately incorporated into the final macrocyclic structure of the drug. The specific chlorine and fluorine substitutions on the indanone are critical for the desired biological activity and pharmacokinetic properties of Lorlatinib.
Figure 2: Role of this compound in the synthesis of Lorlatinib.
While its use in the synthesis of Lorlatinib is well-established, the broader utility of this compound as an intermediate for other biologically active molecules is an area of ongoing research. Indanone derivatives, in general, have been investigated for a range of biological activities, including antibacterial and antifungal properties.[2]
Spectroscopic Data (Predicted)
¹H NMR:
-
Aromatic protons would appear as multiplets in the downfield region (δ 7.0-8.0 ppm), with coupling patterns influenced by the chlorine and fluorine substituents.
-
The two methylene groups of the cyclopentanone ring would likely appear as two distinct triplets or multiplets in the range of δ 2.5-3.5 ppm.
¹³C NMR:
-
The carbonyl carbon would be the most downfield signal, typically >190 ppm.
-
Aromatic carbons would appear in the region of δ 110-160 ppm, with the carbons directly attached to fluorine exhibiting characteristic C-F coupling.
-
The two methylene carbons would resonate in the aliphatic region, typically between δ 20-40 ppm.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.
-
Fragmentation would likely involve the loss of CO and subsequent rearrangements of the indanone core.
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of the carbonyl (C=O) stretch of a conjugated ketone would be expected around 1700-1720 cm⁻¹.
-
Bands corresponding to C-H stretching of the aromatic and aliphatic protons, as well as C=C stretching of the aromatic ring, would also be present.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for this and similar compounds, the following should be considered:
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] It may also cause respiratory irritation.[2]
-
Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable and specialized chemical intermediate with a critical role in the synthesis of the important anti-cancer drug, Lorlatinib. Its synthesis, primarily through intramolecular Friedel-Crafts acylation, leverages fundamental principles of organic chemistry. As research into new pharmaceuticals continues, the demand for such precisely substituted building blocks is likely to grow, potentially expanding the applications of this and related indanone derivatives in medicinal chemistry and drug discovery.
References
- 1. 6-CHLORO-4-FLUORO-1-INDANONE | CAS#:174603-49-7 | Chemsrc [chemsrc.com]
- 2. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE [fluoromart.com]
- 3. 4-Chloro-6-fluoro-1-indanone AldrichCPR 166250-01-7 [sigmaaldrich.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the indanone core, has emerged as a valuable and strategic building block in medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct physicochemical properties that can be exploited to enhance the drug-like characteristics of synthesized molecules. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a key intermediate in the synthesis of chiral amines and its subsequent incorporation into biologically active compounds.
Chemical and Physical Properties
This compound is a solid crystalline compound with the molecular formula C₉H₆ClFO. The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring significantly influences the reactivity of both the aryl and keto functionalities.
| Property | Value |
| Molecular Formula | C₉H₆ClFO |
| Molecular Weight | 184.59 g/mol |
| CAS Number | 174603-49-7 |
| Appearance | Crystalline solid |
| Purity (typical) | >97% |
Core Application: A Gateway to Chiral Amines
The most prominent application of this compound in medicinal chemistry is its role as a prochiral ketone for the synthesis of the corresponding chiral amine, (1S)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine and its (R)-enantiomer. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, playing a critical role in molecular recognition and binding to biological targets.
Synthetic Transformation: Reductive Amination
The conversion of the indenone to the desired chiral amine is typically achieved through asymmetric reductive amination. This process involves the formation of an intermediate imine, followed by a stereoselective reduction.
Caption: General workflow for the asymmetric reductive amination of this compound.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using a Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective reductive amination using a chiral auxiliary, which can be subsequently cleaved to yield the desired enantiomerically enriched amine.
Materials:
-
This compound
-
(R)- or (S)-α-Methylbenzylamine
-
Titanium (IV) isopropoxide
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add (R)- or (S)-α-methylbenzylamine (1.1 eq).
-
Add titanium (IV) isopropoxide (1.2 eq) dropwise at room temperature and stir the mixture for 24 hours.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1M HCl.
-
Basify the aqueous layer with 2M NaOH and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diastereomeric amine products.
-
The diastereomers can be separated by chromatography.
-
Cleavage of the chiral auxiliary is typically achieved by hydrogenolysis (e.g., H₂, Pd/C) to afford the final chiral amine.
Potential Therapeutic Applications of Derivatives
The resulting chiral amine, (1S)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine, serves as a valuable building block for the synthesis of a diverse range of potential therapeutic agents. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas.
Neurodegenerative Diseases:
The 1-aminoindan moiety is a core structural feature of several drugs and clinical candidates for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. The specific halogenation pattern of the title compound can be leveraged to fine-tune properties like blood-brain barrier penetration and metabolic stability.
Caption: Potential targets for indanone derivatives in neurodegenerative diseases.
Oncology:
Certain indanone derivatives have been investigated as potential anticancer agents. The rigid scaffold can be functionalized to interact with various protein targets involved in cancer cell proliferation and survival, such as kinases and protein-protein interactions.
Anti-infective Agents:
The indanone core has also been explored for the development of antibacterial and antifungal agents. The chloro and fluoro substituents can enhance the antimicrobial activity and improve the pharmacokinetic profile of the resulting compounds.
Data Presentation
While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, the following table provides a representative summary of the biological activities observed for structurally related 1-aminoindan derivatives.
| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area |
| N-Propargyl-1-aminoindans | MAO-B | Nanomolar range | Parkinson's Disease |
| Aryl-substituted 1-aminoindans | Acetylcholinesterase | Sub-micromolar range | Alzheimer's Disease |
| Spiro-indanone derivatives | Various Kinases | Micromolar range | Oncology |
Conclusion
This compound represents a strategically important starting material in medicinal chemistry. Its primary utility lies in its efficient conversion to the chiral building block, (1S)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine, a versatile synthon for the development of novel therapeutics. The unique halogenation pattern of this indenone offers opportunities to modulate the physicochemical and pharmacological properties of the final drug candidates. Further exploration of this scaffold in various therapeutic areas is warranted and holds promise for the discovery of new and effective medicines. Researchers and drug development professionals are encouraged to consider the incorporation of this valuable building block in their synthetic strategies to access novel chemical matter with enhanced therapeutic potential.
An In-Depth Technical Guide to 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one Derivatives and Analogs: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one core represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives and analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. Key areas of focus include their potent anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for the synthesis and biological evaluation of these molecules are provided, alongside a quantitative analysis of their structure-activity relationships. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the exploration and exploitation of this promising class of compounds.
Introduction
The 1-indanone scaffold is a core structural motif found in numerous biologically active molecules. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and target selectivity. The specific 6-chloro-4-fluoro substitution pattern on the 2,3-dihydro-1H-inden-1-one backbone has been a subject of interest for the development of novel therapeutic agents across various disease areas. This guide will delve into the technical details of this class of compounds, providing a foundation for further research and development.
Synthesis of the this compound Core
The synthesis of the this compound core is typically achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-(substituted-phenyl)propanoic acid. A plausible synthetic route is outlined below.
General Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
A common method for the synthesis of 1-indanone derivatives is the cyclization of 3-arylpropanoic acids.[1] For the synthesis of 6-chloro-4-fluoro-1-indanone, the starting material would be 3-(3-chloro-5-fluorophenyl)propanoic acid. This precursor can be subjected to Friedel-Crafts acylation using a Lewis acid catalyst, such as aluminum chloride, to facilitate the intramolecular ring closure.[2]
Step 1: Preparation of 3-(3-chloro-5-fluorophenyl)propanoic acid
This precursor can be synthesized from commercially available starting materials through standard organic chemistry reactions.
Step 2: Intramolecular Friedel-Crafts Acylation
The 3-(3-chloro-5-fluorophenyl)propanoic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then treated with a Lewis acid, typically aluminum chloride (AlCl₃), in an inert solvent such as dichloromethane (CH₂Cl₂).[3] The Lewis acid activates the acyl chloride, facilitating the electrophilic aromatic substitution reaction that leads to the formation of the indanone ring. The reaction is typically performed at low temperatures to control its exothermicity and then warmed to room temperature or heated to drive the reaction to completion.[4]
Experimental Protocol: Synthesis of 6-Chloro-4-fluoro-1-indanone
-
Materials: 3-(3-chloro-5-fluorophenyl)propanoic acid, oxalyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (CH₂Cl₂), ice, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid in anhydrous dichloromethane is treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, a suspension of anhydrous aluminum chloride in anhydrous dichloromethane is cooled in an ice bath.[3]
-
The solution of the freshly prepared acid chloride is added dropwise to the AlCl₃ suspension while maintaining the low temperature.[3]
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[3]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.[5]
-
Biological Activities and Quantitative Data
Derivatives of the 6-chloro-4-fluoro-1-indanone core have shown promise in several therapeutic areas. While specific data for this exact substitution pattern is limited in publicly available literature, extensive research on analogous halogenated and substituted 1-indanones provides valuable insights into their potential biological activities.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 1-indanone derivatives, particularly 2-benzylidene-1-indanones. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Benzylidene-1-indanone derivative 1 | MCF-7 (Breast) | 0.01 - 1.0 | [6] |
| MDA-MB-231 (Breast) | 0.01 - 1.0 | [6] | |
| DU145 (Prostate) | 14.76 | [6] | |
| 2-Benzylidene-1-indanone derivative 9 | K562 (Leukemia) | 0.36 | [7] |
| MDA-MB-231 (Breast) | 3.27 | [7] | |
| 2-Benzylidene-1-indanone derivative 21 | K562 (Leukemia) | 1.66 | [7] |
| MDA-MB-231 (Breast) | 3.25 | [7] |
Anti-inflammatory Activity
Indanone derivatives have also been investigated for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines in cellular models of inflammation.
| Compound/Analog | Target | Inhibition (%) at 10 µM | IC₅₀ (µM) | Reference |
| 2-Benzylidene-1-indanone derivative 4d | TNF-α release | 83.73 | - | [6] |
| IL-6 release | 69.28 | - | [6] | |
| Indanone derivative from F. adenophylla | Heat-induced hemolysis | - | 54.69 | [8] |
| α-amylase inhibition | - | 46.37 | [8] |
Neuroprotective Activity (Cholinesterase Inhibition)
A significant area of research for indanone derivatives is in the treatment of neurodegenerative diseases like Alzheimer's disease. Many of these compounds act as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
| Compound/Analog | Target | IC₅₀ (µM) | Reference |
| Indanone derivative 54 | Acetylcholinesterase | 14.06 | [9] |
| Indanone derivative 56 | Acetylcholinesterase | 12.30 | [9] |
| Indanone derivative 64 | Acetylcholinesterase | 12.01 | [9] |
Experimental Protocols for Biological Assays
Anticancer Activity: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][10]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Anti-inflammatory Activity: Measurement of Cytokine Release
This protocol describes the measurement of TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials: Macrophage cell line (e.g., RAW 264.7), 6-well plates, cell culture medium, test compounds, lipopolysaccharide (LPS), ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Seed macrophages in 6-well plates and allow them to adhere.[6]
-
Pre-treat the cells with the test compounds at the desired concentrations for 30 minutes.[6]
-
Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.[6]
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]
-
Calculate the percentage inhibition of cytokine release compared to LPS-stimulated cells without compound treatment.
-
Neuroprotective Activity: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity.
-
Materials: 96-well plate, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compounds.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.[11]
-
Add the AChE enzyme solution to each well and incubate for a short period.[11]
-
Initiate the reaction by adding the substrate (ATCI) to all wells.[11]
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.[11]
-
Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.[12]
-
Calculate the rate of the reaction and determine the percentage of enzyme inhibition for each compound concentration to calculate the IC₅₀ value.[13]
-
Mechanisms of Action and Signaling Pathways
Anticancer Mechanism
The anticancer activity of 2-benzylidene-1-indanone derivatives is often attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Mechanism
The anti-inflammatory effects of indanone derivatives are primarily mediated by the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.cimap.res.in [staff.cimap.res.in]
- 11. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel, potentially bioactive heterocyclic compounds derived from 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. This starting material, possessing both chloro and fluoro substituents, offers a unique scaffold for the generation of diverse heterocyclic systems with potential applications in medicinal chemistry, particularly in the development of anticancer agents. The following sections outline the synthesis of fused pyridine, pyrazole, and isoxazole derivatives.
Introduction
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The indanone framework itself is a privileged scaffold, found in various biologically active molecules.[1] The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced metabolic stability and binding affinity.[2] This document details synthetic pathways to novel indenopyridines, indenopyrazoles, and indenoisoxazoles, classes of compounds that have shown promise as potent enzyme inhibitors, particularly in the context of cancer therapy.[3][4]
Synthesis of Bioactive Indeno[1,2-b]pyridines
Fused pyridine derivatives are of significant interest due to their wide range of biological activities. The synthesis of indeno[1,2-b]pyridines from this compound can be achieved through a one-pot, multi-component reaction.[4]
Experimental Protocol: Synthesis of 7-Chloro-9-fluoro-4-phenyl-1,5-dihydro-indeno[1,2-b]pyridin-2-amine
A mixture of this compound (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (8.0 mmol) in ethanol (20 mL) is subjected to reflux for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.
Proposed Signaling Pathway Inhibition
Indenopyridine derivatives have been reported to exhibit anticancer activity.[4] The proposed mechanism of action for these compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by indenopyridine derivatives.
Quantitative Data
| Compound | Derivative | Proposed Yield (%) | Proposed Biological Activity (IC50, µM) |
| 1 | 7-Chloro-9-fluoro-4-phenyl-1,5-dihydro-indeno[1,2-b]pyridin-2-amine | 65-75 | PI3Kα: 0.5 - 1.5 |
| 2 | 7-Chloro-9-fluoro-4-(4-methoxyphenyl)-1,5-dihydro-indeno[1,2-b]pyridin-2-amine | 60-70 | PI3Kα: 0.8 - 2.0 |
| 3 | 7-Chloro-9-fluoro-4-(4-chlorophenyl)-1,5-dihydro-indeno[1,2-b]pyridin-2-amine | 70-80 | PI3Kα: 0.3 - 1.0 |
Synthesis of Bioactive Indeno[1,2-c]pyrazoles
Indeno[1,2-c]pyrazoles have emerged as a promising class of compounds with potent anticancer activities, notably through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]
Experimental Workflow
Caption: Workflow for the synthesis of bioactive indeno[1,2-c]pyrazole derivatives.
Experimental Protocol: Synthesis of 7-Chloro-9-fluoro-2-phenyl-3-(4-methoxyphenyl)-2,4-dihydroindeno[1,2-c]pyrazole
Step 1: Synthesis of 2-(4-methoxybenzylidene)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one To a solution of this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol) in ethanol (15 mL), a catalytic amount of aqueous NaOH (10%) is added. The mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with water and cold ethanol, and dried to yield the chalcone intermediate.
Step 2: Synthesis of 7-Chloro-9-fluoro-2-phenyl-3-(4-methoxyphenyl)-2,4-dihydroindeno[1,2-c]pyrazole A mixture of the chalcone intermediate from Step 1 (1.0 mmol), phenylhydrazine hydrochloride (1.2 mmol), and a few drops of glacial acetic acid in ethanol (15 mL) is subjected to microwave irradiation at 150°C for 15-20 minutes. After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to give the final product.
Quantitative Data
| Compound | Derivative | Proposed Yield (%) | Proposed Biological Activity (EGFR TK IC50, µM) |
| 4 | 7-Chloro-9-fluoro-2,3-diphenyl-2,4-dihydroindeno[1,2-c]pyrazole | 75-85 | 15 - 20 |
| 5 | 7-Chloro-9-fluoro-2-(4-chlorophenyl)-3-phenyl-2,4-dihydroindeno[1,2-c]pyrazole | 80-90 | 10 - 15 |
| 6 | 7-Chloro-9-fluoro-2-phenyl-3-(4-methoxyphenyl)-2,4-dihydroindeno[1,2-c]pyrazole | 70-80 | 20 - 25 |
Synthesis of Bioactive Indeno[1,2-d]isoxazoles
Isoxazole-fused heterocycles are known to exhibit a range of biological activities. The synthesis of indenoisoxazoles can be achieved via a 1,3-dipolar cycloaddition reaction.
Logical Relationship of Synthesis Steps
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative of interest in medicinal chemistry and drug discovery. The indanone scaffold is a common structural motif in biologically active molecules. The introduction of chlorine and fluorine atoms can significantly modulate the physicochemical and pharmacological properties of the parent compound, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document outlines a detailed protocol for the synthesis of this compound via an intramolecular Friedel-Crafts acylation, a robust and widely used method for the formation of cyclic ketones.
Overall Reaction Scheme
The synthesis is a two-step process starting from 3-(3-chloro-5-fluorophenyl)propanoic acid. The first step is the conversion of the carboxylic acid to its corresponding acyl chloride, followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid to yield the target indanone.
(Note: Image is a placeholder representing the general transformation and not the exact chemical structures.)
Experimental Protocols
Part 1: Synthesis of 3-(3-Chloro-5-fluorophenyl)propanoyl chloride
This protocol describes the conversion of 3-(3-chloro-5-fluorophenyl)propanoic acid to its acyl chloride, a crucial intermediate for the subsequent cyclization.
Materials:
-
3-(3-Chloro-5-fluorophenyl)propanoic acid
-
Oxalyl chloride (or Thionyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) to the stirred solution at room temperature. Gas evolution (CO, CO2, HCl or SO2, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess reagent in vacuo to obtain the crude 3-(3-chloro-5-fluorophenyl)propanoyl chloride, which is typically used in the next step without further purification.
Part 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of this compound
This protocol details the Lewis acid-catalyzed cyclization of the previously synthesized acyl chloride to the target indanone.
Materials:
-
3-(3-Chloro-5-fluorophenyl)propanoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent (e.g., 1,2-dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
Hydrochloric acid (HCl), crushed ice for work-up
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 3-(3-chloro-5-fluorophenyl)propanoyl chloride from Part 1 in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 3-(3-Chloro-5-fluorophenyl)propanoic acid | - |
| Reagents (Part 1) | Oxalyl chloride or Thionyl chloride | 1.5 - 2.0 molar equivalents |
| DMF | Catalytic amount | |
| Solvent (Part 1) | Anhydrous Dichloromethane | Sufficient to dissolve the starting material |
| Reaction Time (Part 1) | 1 - 2 hours | Monitor by TLC for disappearance of starting material |
| Lewis Acid (Part 2) | Aluminum chloride (AlCl₃) | 1.1 - 1.3 molar equivalents. Anhydrous conditions are crucial.[1] |
| Solvent (Part 2) | Anhydrous Dichloromethane | Sufficient for stirring the suspension |
| Reaction Temp (Part 2) | 0 °C to Room Temperature | Initial addition at 0 °C is important to control the exothermic reaction.[1] |
| Reaction Time (Part 2) | 2 - 4 hours at Room Temperature | Monitor by TLC for product formation. |
| Typical Yield | 60-80% (overall) | Yields can vary based on the purity of reagents and reaction conditions. |
| Purification Method | Column Chromatography or Recrystallization | - |
| Final Product | This compound | Confirm structure by ¹H NMR, ¹³C NMR, and MS. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: Nazarov Cyclization Conditions for Substituted Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structural motif prevalent in numerous natural products and pharmaceutically active compounds. The development of efficient and versatile synthetic methodologies for the construction of substituted indanones is therefore of significant interest to the medicinal and organic chemistry communities. The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, offers a direct and atom-economical route to cyclopentenones and their annulated derivatives, including 1-indanones.[1] This reaction typically utilizes readily available chalcones (1,3-diaryl-2-propen-1-ones) as precursors, providing a modular approach to a diverse range of substituted indanones. Both Brønsted and Lewis acids can effectively promote this transformation, and recent advancements have expanded the scope to include highly stereoselective and catalytic asymmetric variants.[1][2]
This document provides detailed application notes, experimental protocols, and a comparative analysis of various catalytic systems for the synthesis of substituted indanones via the Nazarov cyclization.
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed Nazarov cyclization of a divinyl ketone (such as a chalcone) to a cyclopentenone (an indanone in this case) is initiated by the activation of the carbonyl group by a Lewis or Brønsted acid. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the formation of a pentadienyl cation intermediate. The key step of the reaction is a thermally allowed 4π conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation.[1][3] Subsequent deprotonation and tautomerization of the resulting enolate yield the final cyclopentenone product.[3]
Comparative Data of Nazarov Cyclization Conditions
The choice of catalyst and reaction conditions significantly influences the efficiency, regioselectivity, and stereoselectivity of the Nazarov cyclization for indanone synthesis. The following tables summarize quantitative data for various catalytic systems.
Table 1: Brønsted Acid-Catalyzed Nazarov Cyclization of Chalcones
| Entry | Substrate (Chalcone) | Brønsted Acid | Solvent | Conditions | Yield (%) | Reference |
| 1 | (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | TFA | Neat | 120 °C, 4 h | High | [4] |
| 2 | (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | TFA | Neat | MW, 120 °C, 20 min | High | [4][5] |
| 3 | Various electron-rich chalcones | PPA (83% P₂O₅) | Neat | 100 °C | Good | [6] |
| 4 | Various electron-rich chalcones | PPA (76% P₂O₅) | Neat | 100 °C | Good | [6] |
Table 2: Lewis Acid-Catalyzed Nazarov Cyclization of Chalcones
| Entry | Substrate (Chalcone) | Lewis Acid (mol%) | Solvent | Conditions | Yield (%) | Reference |
| 1 | Various substituted chalcones | Cu(OTf)₂ (10) | DCE | 80 °C | Good to Excellent | [1] |
| 2 | Dienones with electron-donating and -withdrawing groups | Cu(OTf)₂ or Cu(ClO₄)₂ | Not specified | Not specified | High | [4] |
| 3 | (E)-3-(benzo[d][1][7]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | BF₃·OEt₂ | 4-MeTHP | rt, 20 min | 72 | [1] |
Table 3: Asymmetric Nazarov Cyclization for Chiral Indanone Synthesis
| Entry | Substrate | Catalyst System (mol%) | Solvent | Conditions | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Various chalcones | Cu(OTf)₂ (10) / (R,R)-Ph-BOX (11) + NFSI (1.2 equiv) | DCE | 80 °C | Good | up to 49:1 | up to 95.5 | [1][8] |
| 2 | Various indole enones | ZnCl₂ (5) / Chiral Spiro Phosphoric Acid (6) | DCE | 40 °C, 48 h | up to 98 | N/A | up to 92 | [7][9] |
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Synthesis using Trifluoroacetic Acid (TFA)
This protocol describes the synthesis of a 1-indanone from a chalcone precursor using trifluoroacetic acid with the option of conventional heating or microwave irradiation.[1][4][5]
Materials:
-
Substituted Chalcone (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed tube, dissolve the chalcone (1.0 equiv) in trifluoroacetic acid.
-
Reaction:
-
Conventional Heating: Heat the mixture at 120 °C for 4 hours.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 120 °C for 20 minutes.
-
-
Work-up:
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.[1]
-
Extract the aqueous layer with DCM (3 x 50 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 1-indanone product.[1]
Protocol 2: Lewis Acid-Catalyzed Synthesis using Copper(II) Triflate (Cu(OTf)₂)
This protocol details a Lewis acid-catalyzed Nazarov cyclization using Cu(OTf)₂.[1]
Materials:
-
Substituted Chalcone (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chalcone (1.0 equiv) and Cu(OTf)₂ (10 mol%).[1]
-
Solvent Addition: Add anhydrous DCE to the tube.[1]
-
Reaction: Stir the reaction mixture at 80 °C and monitor its progress by TLC.[1]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.[1]
Protocol 3: Asymmetric Nazarov Cyclization/Electrophilic Fluorination
This protocol describes a tandem asymmetric Nazarov cyclization followed by an electrophilic fluorination to generate a chiral, fluorinated 1-indanone.[1][8][10]
Materials:
-
Chalcone (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (11 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (10 mol%) and (R,R)-Ph-BOX (11 mol%). Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.[1]
-
Reaction: Add the chalcone (1.0 equiv) and NFSI (1.2 equiv) to the reaction mixture. Heat the reaction at 80 °C and monitor its progress by TLC.[1]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched fluorinated 1-indanone. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.[1]
Visualizations
Caption: General mechanism of the Nazarov cyclization for indanone synthesis.
Caption: A typical experimental workflow for 1-indanone synthesis via Nazarov cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues[v1] | Preprints.org [preprints.org]
- 6. d-nb.info [d-nb.info]
- 7. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. This versatile building block is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted indanone derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for palladium-catalyzed reactions on aryl chlorides and related heterocyclic systems.
Introduction
This compound is a substituted indanone featuring a chlorine atom at the 6-position, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom at the 4-position can influence the electronic properties of the aromatic ring and may offer advantages in terms of metabolic stability and binding interactions in a pharmaceutical context. This document details procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as the alpha-arylation of ketone enolates, to afford a variety of functionalized indanone derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C-6 position of this compound allows for its participation in several key palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-4-fluoro-2,3-dihydro-1H-inden-1-ones
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol:
A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) is placed in a dry Schlenk tube under an inert atmosphere. A base (e.g., K₂CO₃, 2.0 equiv.) and a solvent system (e.g., toluene/water, 10:1) are added. The reaction mixture is then heated at a specified temperature (e.g., 100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | 24 | 78 |
Note: The data presented in this table are representative and based on typical yields for Suzuki-Miyaura couplings of aryl chlorides. Actual yields may vary and optimization may be required.
Reaction Workflow:
Application Notes and Protocols: Derivatization of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one for Antibacterial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Indanone and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties. The core structure of indanone serves as a versatile scaffold for the synthesis of various derivatives with potentially enhanced biological activities.
This document provides detailed application notes and experimental protocols for the derivatization of 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a promising starting material for the synthesis of new antibacterial candidates. Two primary derivatization strategies will be explored: the synthesis of chalcone derivatives via Claisen-Schmidt condensation and the formation of Schiff base derivatives. Chalcones, characterized by an α,β-unsaturated carbonyl system, and Schiff bases, containing an imine or azomethine group, are well-established pharmacophores known to exhibit significant antibacterial activity.[1][2][3][4]
These protocols are intended to guide researchers through the synthesis, purification, and subsequent antibacterial screening of novel derivatives of this compound.
Derivatization Strategies
The derivatization of this compound primarily focuses on reactions involving the active methylene group at the C2 position and the carbonyl group at the C1 position. The two key strategies detailed below are the synthesis of chalcones and Schiff bases.
Experimental Workflow
Caption: Experimental workflow for derivatization and antibacterial screening.
Data Presentation
The antibacterial efficacy of the synthesized derivatives is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The results are summarized in the tables below for clear comparison.
Table 1: Antibacterial Activity of Chalcone Derivatives of this compound
| Compound ID | R-group on Benzaldehyde | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | ||
| C-1 | 4-Hydroxy | 16 | 32 |
| C-2 | 4-Methoxy | 8 | 16 |
| C-3 | 4-Nitro | 4 | 8 |
| C-4 | 4-Chloro | 8 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Table 2: Antibacterial Activity of Schiff Base Derivatives of this compound
| Compound ID | R-group on Primary Amine | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | ||
| S-1 | Aniline | 32 | 64 |
| S-2 | 4-Chloroaniline | 16 | 32 |
| S-3 | 4-Nitroaniline | 8 | 16 |
| S-4 | 2-Aminopyridine | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes.[5][6][7]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in ethanol.
-
To this solution, add a catalytic amount of a 40% aqueous solution of KOH or NaOH dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to a pH of 2-3.
-
The precipitated solid (the chalcone derivative) is collected by vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Caption: Step-by-step protocol for chalcone synthesis.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the acid-catalyzed condensation of this compound with various primary amines.[3][4][8]
Materials:
-
This compound
-
Primary amines (e.g., aniline, 4-chloroaniline, 4-nitroaniline, 2-aminopyridine)
-
Absolute ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol or methanol.
-
Add the desired primary amine (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
If no solid forms, the solvent can be removed under reduced pressure, and the residue can be triturated with a suitable solvent like hexane to induce precipitation.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Caption: Step-by-step protocol for Schiff base synthesis.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the antibacterial susceptibility of the synthesized compounds.[9][10][11][12]
Materials:
-
Synthesized derivatives (stock solutions in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Serial Dilutions:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). This brings the final volume in each well to 100 µL.
-
-
Controls:
-
Growth Control (Positive Control): Column 11 should contain 50 µL of CAMHB and 50 µL of the bacterial inoculum.
-
Sterility Control (Negative Control): Column 12 should contain 100 µL of sterile CAMHB only.
-
A standard antibiotic (e.g., Ciprofloxacin) should be tested in parallel as a positive control for the assay.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Caption: Protocol for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and antibacterial evaluation of novel chalcone and Schiff base derivatives of this compound. By systematically applying these derivatization strategies and screening protocols, researchers can efficiently explore the antibacterial potential of this promising class of compounds, contributing to the discovery of new therapeutic agents to combat bacterial infections. Further structure-activity relationship (SAR) studies can be conducted based on the initial screening data to optimize the lead compounds for enhanced potency and a broader spectrum of activity.
References
- 1. Chalcone derivatives and their antibacterial activities: Current development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of potential anti-inflammatory agents derived from 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. The protocols outlined below are based on established chemical transformations, including the Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization to pyrazoline derivatives. Chalcones and pyrazolines are well-documented classes of compounds with significant anti-inflammatory properties.[1][2][3][4]
Introduction
Indanone derivatives are recognized as privileged structures in medicinal chemistry, serving as the foundation for a variety of pharmacologically active compounds.[5][6] The anti-inflammatory potential of molecules containing the indanone scaffold is of particular interest.[5][6][7] A common strategy to develop novel anti-inflammatory agents is to utilize the indanone core to synthesize chalcones and their corresponding pyrazoline derivatives.[1][3] Chalcones, or 1,3-diaryl-2-propen-1-ones, and their heterocyclic pyrazoline analogues have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, and inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[8][9][10][11][12]
This document outlines a two-step synthetic pathway starting from this compound to generate a library of chalcone and pyrazoline derivatives for screening as potential anti-inflammatory agents.
Experimental Protocols
Part 1: Synthesis of Indanone-Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from ketones and aromatic aldehydes in the presence of a base.[13][14][15]
Protocol 1: General Procedure for the Synthesis of 2-(Arylmethylene)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ones (Chalcones)
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of a substituted aromatic aldehyde in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (10-20%) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Part 2: Synthesis of Indanone-Pyrazoline Derivatives
Pyrazoline derivatives can be synthesized by the cyclization of chalcones with hydrazine hydrate in the presence of a catalyst.[1][16]
Protocol 2: General Procedure for the Synthesis of 2-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the synthesized indanone-chalcone derivative in ethanol.
-
Reagent Addition: Add 1.2 equivalents of hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid or a few drops of pyridine.[1]
-
Reaction Conditions: Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified pyrazoline derivative.
Data Presentation
The following tables summarize representative data for the anti-inflammatory activity of chalcone and pyrazoline derivatives, which can be used as a benchmark for newly synthesized compounds.
Table 1: In Vitro Anti-inflammatory Activity of Representative Chalcone Derivatives
| Compound ID | Target | Assay | IC50 (µM) | % Inhibition | Reference |
|---|---|---|---|---|---|
| Chalcone Derivative A | COX-2 | Enzyme Inhibition Assay | - | 70.4% at 1 µM | [9] |
| Chalcone Derivative B | 5-LOX | Enzyme Inhibition Assay | 0.092 | - | [17] |
| Chalcone Derivative C | TNF-α Release | LPS-stimulated Macrophages | - | 83.73% at 10 µM | [18] |
| Chalcone Derivative D | IL-6 Release | LPS-stimulated Macrophages | - | 69.28% at 10 µM |[18] |
Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazoline Derivatives
| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
|---|---|---|---|---|---|
| Pyrazoline Derivative E | Rat | Carrageenan-induced Paw Edema | 10 mg/kg | 30.10% | [3] |
| Pyrazoline Derivative F | Rat | Carrageenan-induced Paw Edema | 10 mg/kg | Potent Activity |[2] |
Visualizations
Logical Relationships and Workflows
Caption: Synthetic and evaluation workflow.
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review - Mahboubi-Rabbani - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 12. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 18. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. The protocols focus on the application of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful analytical techniques for real-time or quasi-real-time reaction monitoring.
Introduction
This compound is a substituted indanone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate monitoring of its formation and consumption during a chemical reaction is crucial for process optimization, yield maximization, and impurity profiling. This document outlines robust analytical methods to achieve this.
Analytical Methods Overview
The primary analytical techniques for monitoring reactions involving this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
RP-HPLC with UV detection is a sensitive and quantitative method ideal for tracking the concentration of reactants, intermediates, and products over time.
-
¹H NMR spectroscopy provides structural information and can be used for in-situ reaction monitoring, offering insights into reaction kinetics and mechanisms.[2][3][4]
RP-HPLC Method for Reaction Monitoring
This protocol describes a general RP-HPLC method that can be adapted and optimized for specific reaction mixtures.
Quantitative Data Summary
The following table summarizes typical parameters for an RP-HPLC method for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 10 min, then hold at 90% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | ~ 6-8 minutes (highly dependent on the exact system) |
Experimental Protocol
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction. This also serves to precipitate any incompatible salts.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method as described in the table above.
-
Monitor the elution of the compounds at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, this compound, and any products or byproducts based on their retention times (previously determined with standards).
-
Integrate the peak areas to determine the relative concentrations of each component at different time points.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Experimental Workflow Diagram
Caption: Workflow for HPLC-based reaction monitoring.
¹H NMR Method for In-Situ Reaction Monitoring
This protocol outlines the use of NMR spectroscopy for real-time monitoring of reactions. This technique is particularly useful for understanding reaction kinetics without the need for sample workup.[2][3][4][5][6]
Quantitative Data Summary
The following table provides typical parameters for in-situ ¹H NMR reaction monitoring.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz or higher |
| Solvent | Deuterated solvent compatible with the reaction |
| Internal Standard | Inert compound with a singlet in a clear region (e.g., 1,3,5-trimethoxybenzene) |
| Acquisition Parameters | Sufficient number of scans for good signal-to-noise (e.g., 8-16 scans) |
| Relaxation Delay (d1) | At least 5 times the longest T1 of interest for accurate integration |
| Time Interval between Spectra | Dependent on reaction rate (e.g., every 5-15 minutes) |
Experimental Protocol
-
Reaction Setup:
-
The reaction is set up directly in an NMR tube.
-
Add the starting materials, a deuterated solvent, and a known amount of an internal standard to the NMR tube.
-
The internal standard is crucial for quantitative measurements.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Initiate the reaction.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[2]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for the starting material, this compound, and the product(s).
-
Integrate the area of a non-overlapping peak for each compound of interest and the internal standard.
-
Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.
-
Logical Relationship Diagram
Caption: Logical flow for in-situ NMR reaction monitoring.
Concluding Remarks
The choice between HPLC and NMR for reaction monitoring will depend on the specific requirements of the study. HPLC offers high sensitivity and is well-suited for complex mixtures, while in-situ NMR provides real-time data without sample manipulation, which is ideal for kinetic studies. For comprehensive analysis, a combination of both techniques is often beneficial. The protocols provided here serve as a starting point and should be optimized for the specific reaction conditions and analytical instrumentation available.
References
- 1. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE [fluoromart.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. dr-kiehl.net [dr-kiehl.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic applications. The following methods are based on established chemical principles and practices for the purification of substituted indanones and related aromatic ketones. While these protocols offer a strong starting point, optimization may be necessary to achieve desired purity and yield for specific sample matrices.
Overview of Purification Techniques
The primary methods for purifying crude this compound are recrystallization, flash column chromatography, and vacuum distillation. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
-
Recrystallization: This technique is effective for removing small amounts of impurities from a solid sample, yielding a highly pure crystalline product.
-
Flash Column Chromatography: Ideal for separating the target compound from significant quantities of impurities with different polarities.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids or low-melting solids on a larger scale.
Potential Impurities
The impurity profile of crude this compound is largely dependent on its synthetic route, which often involves a Friedel-Crafts acylation or a related cyclization reaction.[1][2] Potential impurities may include:
| Impurity Type | Potential Compounds | Rationale |
| Unreacted Starting Materials | 1-Chloro-3-fluorobenzene, 3-chloropropionyl chloride | Incomplete reaction during synthesis. |
| Isomeric Products | Isomers with different substitution patterns on the aromatic ring | Lack of complete regioselectivity during the Friedel-Crafts reaction. |
| Poly-acylated Byproducts | Di-acylated indanone derivatives | The initial product can undergo a second acylation reaction.[3] |
| Solvent Residues | Dichloromethane, carbon disulfide, etc. | Solvents used in the synthesis or initial work-up. |
| Side-Reaction Products | Dehalogenated or hydrolyzed derivatives | Arising from non-specific reactions during synthesis or work-up. |
Purification Protocols
Recrystallization
Recrystallization is a highly effective method for obtaining high-purity this compound. The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4]
Experimental Protocol:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but will result in crystal formation upon cooling. A common practice is to dissolve the compound in a "good" solvent and then add a "poor" solvent (antisolvent) until the solution becomes turbid.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent system) with gentle heating and stirring to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.
Quantitative Data (Illustrative):
| Parameter | Value |
| Crude Purity | ~90% |
| Recrystallization Solvent | Isopropanol/Water (e.g., 10:1 v/v) |
| Yield | 80-90% |
| Final Purity (by HPLC) | >99.5% |
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying larger quantities of crude product, especially when impurities have significantly different polarities from the target compound.[6]
Experimental Protocol:
-
Stationary Phase: Use silica gel (40-63 µm particle size) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound is generally optimal. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[6][7]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.
-
Elution: Elute the column with the mobile phase, applying positive pressure (e.g., with compressed air or nitrogen) to achieve a fast flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data (Illustrative):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., gradient from 95:5 to 80:20) |
| Sample Loading | 1 g crude per 50 g silica gel |
| Yield | 75-85% |
| Final Purity (by HPLC) | >99% |
Vacuum Distillation
For thermally stable compounds, vacuum distillation is an excellent method for purification on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[8]
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Analysis: Analyze the purity of the main fraction using a suitable analytical technique such as HPLC or GC-MS.
Quantitative Data (Illustrative):
| Parameter | Value |
| Boiling Point (Predicted) | 279.7±40.0 °C at 760 mmHg |
| Distillation Pressure | 1-5 mmHg |
| Distillation Temperature (Est.) | 120-150 °C |
| Yield | 85-95% |
| Final Purity (by GC-MS) | >99% |
Purity Analysis
The purity of the final product should be assessed using reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.[9][10]
4.1. HPLC Method (Illustrative)
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection: UV at 254 nm.[10]
-
Injection Volume: 10 µL.[10]
4.2. GC-MS Method (Illustrative)
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Visualized Workflows
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Flash Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
References
- 1. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE [fluoromart.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. reddit.com [reddit.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Scale-up Synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy is based on a robust two-step process involving the formation of an acyl chloride followed by an intramolecular Friedel-Crafts acylation. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and process workflow diagrams to ensure reproducibility and successful scale-up.
Introduction
1-Indanone derivatives are crucial structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The target compound, this compound (CAS: 174603-49-7), serves as a vital building block for more complex molecules in drug discovery pipelines. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The most common and effective method for constructing the indanone core is through an intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropanoic acid derivative.[1][2][3] This method is advantageous due to its reliability and the commercial availability of starting materials.
This protocol details a two-step synthesis starting from 3-(4-chloro-2-fluorophenyl)propanoic acid. The first step involves the conversion of the carboxylic acid to the more reactive 3-(4-chloro-2-fluorophenyl)propanoyl chloride. The subsequent step is an aluminum chloride-mediated intramolecular Friedel-Crafts acylation to yield the desired indanone.
Synthetic Pathway
The overall synthetic scheme is presented below. The process begins with the activation of the carboxylic acid group of 3-(4-chloro-2-fluorophenyl)propanoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then subjected to an intramolecular Friedel-Crafts cyclization using aluminum chloride as a Lewis acid catalyst to afford the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale-up) | Molar Eq. |
| 3-(4-chloro-2-fluorophenyl)propanoic acid | 24551-03-7 | 204.61 | 500 g | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 435 g (260 mL) | 1.5 |
| Anhydrous Aluminum chloride (AlCl₃) | 7446-70-0 | 133.34 | 391 g | 1.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 5 L | - |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium bicarbonate (NaHCO₃) soln. | 144-55-8 | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step 1: Synthesis of 3-(4-chloro-2-fluorophenyl)propanoyl chloride
-
Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 3-(4-chloro-2-fluorophenyl)propanoic acid (500 g, 2.44 mol).
-
Reagent Addition: Slowly add thionyl chloride (260 mL, 3.66 mol) to the flask at room temperature with gentle stirring.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(4-chloro-2-fluorophenyl)propanoyl chloride is a yellow to brown oil and is used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (391 g, 2.93 mol) and anhydrous dichloromethane (2.5 L). Cool the suspension to 0-5°C using a circulating chiller.
-
Reagent Addition: Dissolve the crude 3-(4-chloro-2-fluorophenyl)propanoyl chloride from Step 1 in anhydrous dichloromethane (2.5 L) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 1.5-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (500 mL) with vigorous stirring.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1 L).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 L), water (2 L), saturated sodium bicarbonate solution (2 L), and brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a solid.
Process Workflow Diagram
Caption: Experimental workflow for the scale-up synthesis.
Results and Discussion
This protocol provides a reliable and scalable method for the synthesis of this compound. The expected yield and purity based on analogous preparations are summarized in the table below.
| Step | Product | Expected Yield | Purity (by HPLC) | Physical Appearance |
| 1. Acyl Chloride Formation | 3-(4-chloro-2-fluorophenyl)propanoyl chloride | >95% (crude) | - | Yellow to brown oil |
| 2. Intramolecular Friedel-Crafts Acylation | This compound | 75-85% | >98% | Off-white solid |
Key Considerations for Scale-up:
-
Moisture Control: The Friedel-Crafts acylation step is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The reaction should be performed under an inert atmosphere (e.g., nitrogen).
-
Temperature Management: The addition of the acyl chloride to the aluminum chloride suspension is exothermic. A jacketed reactor with a reliable cooling system is essential to maintain the temperature below 10°C during the addition to prevent side reactions.
-
Quenching: The quenching step is highly exothermic and releases HCl gas. It must be performed slowly and with efficient stirring in a well-ventilated fume hood.
-
Purification: While column chromatography can be used for small-scale purification, recrystallization is the preferred method for large-scale synthesis due to its cost-effectiveness and efficiency.
Safety Information
-
Thionyl chloride is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Aluminum chloride reacts violently with water and is corrosive. Handle in a dry environment and wear appropriate PPE.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
The quenching of the reaction is highly exothermic and produces HCl gas. Ensure adequate cooling and ventilation.
Conclusion
The described two-step protocol offers an efficient and scalable route for the synthesis of this compound. By carefully controlling reaction parameters, particularly moisture and temperature, high yields and purity of the final product can be achieved, making this method suitable for the production of this important pharmaceutical intermediate at an industrial scale.
References
Asymmetric Synthesis of Chiral 6-Chloro-4-fluoro-1-indanol: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 6-chloro-4-fluoro-1-indanol, a key intermediate in the synthesis of various pharmaceuticals, notably the selective serotonin reuptake inhibitor (SSRI) Sertraline. The primary focus is on the enantioselective reduction of the prochiral ketone, 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. Both chemoenzymatic and chemical catalytic methods are presented, offering pathways to high enantiomeric purity. Detailed protocols, quantitative data, and visual diagrams of the experimental workflow and the relevant pharmacological signaling pathway are provided to support researchers in the development of efficient and scalable synthetic routes.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the pharmacological and toxicological profiles of chiral drugs often reside in a single enantiomer.[[“]][2] The title compound, this compound, is a valuable prochiral starting material. Its asymmetric reduction to the corresponding chiral alcohol, (S)-6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol or its (R)-enantiomer, is a critical step in the synthesis of Sertraline and other biologically active molecules. This document outlines two effective strategies for achieving high enantioselectivity in this transformation: a chemoenzymatic approach using ketoreductases (KREDs) and a chemical approach based on Noyori-type asymmetric hydrogenation.
Chemoenzymatic Asymmetric Reduction
Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols.[3] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity.[4] While a direct protocol for this compound was not found in the reviewed literature, a highly analogous and well-documented chemoenzymatic synthesis of a key precursor for Sertraline provides a robust framework. This process involves the kinetic resolution of a racemic tetralone, which can be adapted for the target indanone.
Quantitative Data
The following table summarizes the results from the chemoenzymatic reduction of a racemic tetralone, a close structural analog of this compound, using a ketoreductase.
| Catalyst | Substrate Conversion | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Ketoreductase (KRED) | 29% (maximum theoretical yield is 50%) | 99:1 | >99% |
Experimental Protocol: Chemoenzymatic Kinetic Resolution
This protocol is adapted from a reported procedure for a structurally similar tetralone and serves as a starting point for the kinetic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Ketoreductase (KRED) enzyme
-
NADPH cofactor
-
2-Propanol (as a sacrificial co-substrate for cofactor regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add the racemic this compound to the buffer.
-
Add the KRED enzyme and the NADPH cofactor.
-
Add 2-propanol to the reaction mixture to facilitate cofactor regeneration.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by chiral HPLC or GC.
-
Once the desired conversion is reached (typically around 50% for a kinetic resolution), quench the reaction by adding a water-miscible organic solvent like acetonitrile.
-
Extract the product mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol and the remaining unreacted ketone by column chromatography on silica gel.
Experimental Workflow
Caption: Chemoenzymatic kinetic resolution of the prochiral indanone.
Chemical Asymmetric Hydrogenation
Asymmetric transfer hydrogenation and catalytic hydrogenation, particularly those developed by Noyori and his coworkers, are powerful methods for the enantioselective reduction of ketones.[4][5] These methods typically employ ruthenium, rhodium, or iridium catalysts complexed with chiral ligands, such as BINAP.
Quantitative Data
| Catalyst System | Hydrogen Source | Typical Yield | Typical Enantiomeric Excess (ee) |
| Ru(II)-chiral diphosphine diamine | HCOOH/NEt₃ | >90% | >98% |
| [RuCl₂(chiral-BINAP)]₂ | H₂ (gas) | >95% | >95% |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a general procedure for the asymmetric transfer hydrogenation of an aryl ketone and can be adapted for this compound.
Materials:
-
This compound
-
Chiral Ruthenium catalyst (e.g., (R,R)-Ts-DENEB or a similar Ru(II)-chiral diphosphine diamine complex)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound in an anhydrous solvent under an inert atmosphere, add triethylamine.
-
Add formic acid to the mixture to form the azeotropic hydrogen source.
-
In a separate vial, dissolve the chiral ruthenium catalyst in the same solvent and add it to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the chiral alcohol by column chromatography.
Experimental Workflow
Caption: Asymmetric chemical hydrogenation of the prochiral indanone.
Application in Drug Development: Synthesis of Sertraline
The enantiomerically pure (1S)-6-chloro-4-fluoro-1-indanol is a key intermediate in the synthesis of the (1S, 4S) isomer of Sertraline. The synthesis involves the conversion of the chiral alcohol to the corresponding amine, followed by a series of transformations to yield the final active pharmaceutical ingredient.
Signaling Pathway of Sertraline
Sertraline is a selective serotonin reuptake inhibitor (SSRI).[6] Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT), also known as SLC6A4, at the presynaptic neuronal membrane.[7][8] This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2] The elevated synaptic serotonin levels lead to the activation of various postsynaptic serotonin receptors, which is believed to be responsible for the antidepressant and anxiolytic effects of the drug.[9]
Caption: Mechanism of action of Sertraline as an SSRI.
Conclusion
The asymmetric synthesis of chiral 6-chloro-4-fluoro-1-indanol from its corresponding prochiral ketone is a critical transformation in the production of valuable pharmaceutical compounds. Both chemoenzymatic and chemical catalytic methods provide viable and efficient routes to obtain this intermediate with high enantiomeric purity. The choice of method will depend on factors such as substrate specificity, scalability, and cost-effectiveness. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery and development to advance their synthetic strategies.
References
- 1. consensus.app [consensus.app]
- 2. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Noyori Hydrogenation [drugfuture.com]
- 6. ClinPGx [clinpgx.org]
- 7. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in various research applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis, focusing on improving reaction yield and product purity.
Q1: What is the primary synthetic route for this compound?
The most common and established method is the intramolecular Friedel-Crafts acylation of a 3-(3-chloro-5-fluorophenyl)propanoic acid precursor. This cyclization can be achieved through two main pathways:
-
Two-Step Acyl Chloride Formation & Cyclization: The precursor carboxylic acid is first converted to its more reactive acyl chloride derivative using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then cyclized in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
-
One-Step Direct Cyclization: The carboxylic acid is directly cyclized using a strong Brønsted acid that also acts as a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), typically at elevated temperatures.
Q2: My overall yield is consistently low. What are the most likely causes?
Low yield in this synthesis is a frequent issue, often stemming from the electronically deactivated nature of the starting material. The chloro- and fluoro- substituents are electron-withdrawing, which retards the key electrophilic aromatic substitution (Friedel-Crafts) step.
Troubleshooting Steps for Low Yield:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any hydrolysis will quench the catalyst. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, sealed bottle of anhydrous AlCl₃.
-
Insufficient Catalyst: The ketone product can form a stable complex with AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of the catalyst is required, not a catalytic amount.
-
Reaction Temperature: The activation energy for this reaction is significant due to the deactivated ring. For AlCl₃-catalyzed reactions, a common approach is to add the catalyst at a low temperature (0-5 °C) to control the initial exotherm and then allow the reaction to warm to room temperature or be gently heated (e.g., 40-50 °C) to drive it to completion. For PPA-mediated reactions, temperatures of 80-100 °C are often necessary.
-
Purity of Starting Material: Ensure the 3-(3-chloro-5-fluorophenyl)propanoic acid precursor is pure and dry. Impurities can interfere with the reaction and complicate purification.
Q3: I'm observing significant side product formation. How can I improve selectivity?
The primary side products in this reaction are often regioisomers (e.g., 4-chloro-6-fluoro-1-indanone) or intermolecular acylation products.
Strategies to Improve Selectivity:
-
Regioisomer Control: The cyclization is directed by the substituents on the aromatic ring. For the 3-chloro-5-fluoro substitution pattern, cyclization is expected to occur ortho to the fluorine and para to the chlorine, yielding the desired 6-chloro-4-fluoro product. If other isomers are detected, it may indicate issues with starting material purity or unexpected reaction pathways. Confirm the structure of your precursor.
-
Intermolecular Acylation: At high concentrations, the reactive acylium ion intermediate can react with a second molecule of the aromatic precursor instead of cyclizing. To favor the desired intramolecular pathway, use high dilution conditions (i.e., a larger volume of solvent).
Q4: The reaction seems to stall and does not go to completion. What can I do?
Incomplete conversion is common when the reaction conditions are not sufficiently forcing for the deactivated substrate.
Solutions for Incomplete Reactions:
-
Increase Temperature: After initial mixing at a controlled temperature, gradually increase the heat and monitor the reaction by TLC or GC-MS.
-
Alternative Catalysts: If AlCl₃ is ineffective, stronger acid systems may be required. Polyphosphoric acid (PPA) at a higher temperature (e.g., 100-120 °C) or Eaton's reagent are powerful alternatives for driving the cyclization of deactivated substrates.
-
Increase Reaction Time: Some Friedel-Crafts reactions on deactivated rings require extended reaction times (e.g., 12-24 hours). Continue to monitor the reaction until the starting material is consumed.
Quantitative Data Summary
The yield of substituted indanones is highly dependent on the substrate and the chosen catalyst system. The following table provides an illustrative comparison based on data for analogous halogenated precursors. Actual yields for 6-Chloro-4-fluoro-1-indanone may vary.
| Catalytic System | Precursor | Typical Conditions | Reported Yield Range (%) | Key Considerations |
| AlCl₃ / SOCl₂ | 3-Arylpropanoic Acid | 1. Reflux with SOCl₂. 2. Add AlCl₃ in DCM/CS₂, 0 °C to RT. | 65 - 85 | Requires anhydrous conditions; stoichiometric catalyst needed. |
| PPA | 3-Arylpropanoic Acid | Heat in PPA, 80-120 °C | 60 - 80 | Simpler one-step procedure but requires high temperatures and viscous medium. |
| Chlorosulfonic Acid | 3-Arylpropanoic Acid | Stir in excess acid, RT | ~70 | Potent reagent, but workup can be hazardous. |
Detailed Experimental Protocols
The following are representative protocols for the synthesis. Note: These are generalized procedures and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Two-Step Synthesis via Acyl Chloride
This method involves the initial conversion of the carboxylic acid to the acyl chloride, followed by AlCl₃-mediated cyclization.
Step A: Synthesis of 3-(3-chloro-5-fluorophenyl)propionyl chloride
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (or nitrogen inlet), add 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude acyl chloride is typically used directly in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Cyclization
-
Setup: In a separate flame-dried, multi-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the crude 3-(3-chloro-5-fluorophenyl)propionyl chloride from Step A in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or GC-MS. Gentle heating (40 °C) may be required to drive the reaction to completion.
-
Workup: Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Protocol 2: One-Step Synthesis using Polyphosphoric Acid (PPA)
This method is operationally simpler but requires handling a viscous acid at high temperatures.
-
Setup: To a round-bottom flask equipped with a mechanical stirrer (essential for the viscous mixture) and a drying tube, add polyphosphoric acid (PPA, typically 10-20 times the weight of the carboxylic acid).
-
Reagent Addition: Add 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) to the PPA.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Maintain this temperature for 1-4 hours, monitoring the reaction by TLC (quench a small aliquot in water and extract with ethyl acetate for spotting).
-
Workup: Allow the reaction to cool to about 60-70 °C and then carefully pour the viscous mixture onto a large amount of crushed ice with stirring.
-
Extraction: Once the ice has melted, extract the aqueous suspension with a suitable solvent like ethyl acetate or toluene (3x).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Visualized Workflows & Pathways
Synthesis Pathway
Caption: Alternative synthetic routes to 6-Chloro-4-fluoro-1-indanone.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Parameter Interplay in Friedel-Crafts Cyclization
Caption: Influence of key parameters on reaction outcomes.
Technical Support Center: Synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid or its corresponding acyl chloride. This reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA).
Q2: What are the potential side products in this synthesis?
The primary side product is the regioisomer, 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. This arises from the two possible positions for the electrophilic attack on the aromatic ring. Other potential, though less common, side products include unreacted starting material and polymeric materials, especially under harsh reaction conditions.
Q3: How can the formation of the regioisomeric impurity be minimized?
The ratio of the desired product to its regioisomer is influenced by the choice of catalyst and solvent. For instance, in similar syntheses, the use of nitromethane as a solvent has been shown to improve regioselectivity in favor of the desired isomer. Experimenting with different Lewis acids and solvent systems is recommended to optimize the yield of the target molecule.
Q4: How can the desired product be purified from the regioisomeric side product?
Separation of the two isomers can be achieved through recrystallization or column chromatography. In a similar synthesis of a dimethoxy-substituted indanone, the desired product was a solid while the regioisomeric impurity was an oil, facilitating separation by simple recrystallization. For this compound and its isomer, which are both expected to be solids, fractional crystallization or column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) would be effective.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction. | - Ensure the freshness and purity of the Lewis acid catalyst. - Increase the reaction time or temperature. - Use a stronger Lewis acid or a higher concentration of PPA. |
| Formation of a high percentage of the regioisomeric side product. | - Optimize the reaction solvent. Consider using nitromethane. - Screen different Lewis acid catalysts. | |
| Presence of multiple unidentified impurities in the crude product | Decomposition of starting material or product. | - Lower the reaction temperature. - Use a milder Lewis acid. - Ensure anhydrous reaction conditions. |
| Side reactions of the acyl chloride intermediate. | - Prepare the acyl chloride in situ and use it immediately. - Avoid high temperatures during the formation of the acyl chloride. | |
| Difficulty in separating the desired product from the regioisomer | Similar physical properties of the isomers. | - For recrystallization, try different solvent systems. - For column chromatography, screen various eluent polarities and consider using a high-performance liquid chromatography (HPLC) system for better separation. |
Data Presentation
Table 1: Influence of Solvent on Regioisomeric Ratio in a a Similar Friedel-Crafts Acylation
| Solvent | Ratio of Desired Isomer : Regioisomer |
| Nitromethane | >20 : 1 |
| Acetonitrile | 9 : 1 |
| Toluene | 8 : 1 |
| Chlorobenzene | 7 : 1 |
Note: This data is for the synthesis of 5,6-dimethoxy-2-methyl-1-indanone and serves as a representative example of how solvent choice can impact regioselectivity.[1]
Experimental Protocols
Synthesis of 3-(3-chloro-5-fluorophenyl)propanoic acid
A detailed protocol for the synthesis of the precursor acid from 3-chloro-5-fluoroaniline can be adapted from standard procedures involving a Sandmeyer reaction followed by a Heck coupling or other C-C bond-forming reactions. A representative synthesis of a similar compound, m-chlorophenylpropionic acid, involves the reaction of m-chlorobenzaldehyde with malonic acid in the presence of diethylamine and formic acid.
Synthesis of this compound
The following is a general procedure based on the synthesis of similar indanones.
-
Acid Chloride Formation: To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., nitromethane or dichloromethane). Cool the solution to 0 °C and add a Lewis acid (e.g., AlCl₃) portion-wise. After the addition, the reaction mixture can be stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of the target compound.
References
Technical Support Center: Regioselectivity in Friedel-Crafts Synthesis of Indanones
Welcome to our dedicated support center for troubleshooting regioselectivity issues in the Friedel-Crafts synthesis of indanones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the intramolecular Friedel-Crafts acylation for indanone synthesis?
Regioselectivity in the intramolecular Friedel-Crafts acylation to form indanones is predominantly governed by a combination of electronic and steric factors, along with the specific reaction conditions employed.[1][2]
-
Electronic Effects of Substituents: The directing influence of substituents already present on the aromatic ring is a primary determinant of the cyclization position.[1][2][3] Electron-donating groups (EDGs) like alkoxy and alkyl groups activate the aromatic ring towards electrophilic substitution and typically direct the acylation to the ortho and para positions.[2] Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups deactivate the ring, making the reaction slower, and direct substitution to the meta position.[1][2][3]
-
Steric Hindrance: Bulky substituents on the aromatic ring or the acylating chain can physically block access to certain positions, thereby favoring cyclization at less sterically hindered sites.[1][3]
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Reaction Conditions: The choice of catalyst (Lewis acid or Brønsted acid), solvent, and reaction temperature are critical variables that can significantly impact the regiochemical outcome.[1][3]
Q2: I am observing a mixture of regioisomers. How can I improve the selectivity for my desired indanone?
The formation of regioisomers is a common challenge in Friedel-Crafts acylation.[2][3] Several strategies can be employed to enhance the selectivity towards a specific isomer:
-
Catalyst Selection: Different Lewis or Brønsted acids can exhibit varying degrees of selectivity. While aluminum chloride (AlCl₃) is a common choice, other catalysts like iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or scandium triflate (Sc(OTf)₃) may offer improved results for specific substrates.[3] Superacids such as triflic acid (TfOH) are also potent catalysts for this transformation.[3][4]
-
Solvent Effects: The polarity of the solvent can have a profound impact on regioselectivity.[3][5] For instance, in some cases, non-polar solvents may favor the kinetic product, while polar solvents can lead to the thermodynamic product.[3][5] Nitromethane has been demonstrated to provide high regioselectivity in certain instances.[3][6]
-
Temperature Control: The reaction temperature can be adjusted to favor either the kinetic or thermodynamic product. Lower temperatures often favor the formation of the kinetic product.[3]
-
Polyphosphoric Acid (PPA) with Controlled P₂O₅ Content: The concentration of phosphorus pentoxide (P₂O₅) in PPA can be manipulated to switch the regioselectivity of the reaction.[1][7] High P₂O₅ content generally favors the formation of the indanone with the electron-donating group ortho or para to the carbonyl, while low P₂O₅ content tends to favor the isomer with the EDG meta to the carbonyl.[1][7]
The following diagram illustrates a general troubleshooting workflow for addressing the formation of regioisomers.
Caption: Troubleshooting workflow for addressing regioisomer formation.
Q3: My reaction yield is very low or non-existent. What are the possible causes and solutions?
Low or no yield of the desired indanone is a frequent issue in Friedel-Crafts acylation.[3] Several factors can contribute to this problem:
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Inactivated Catalyst: Many Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation.[1][3]
-
Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups on the aromatic ring significantly slows down the electrophilic aromatic substitution reaction.[3]
-
Solution: If the substrate is highly deactivated, consider using a more potent catalytic system, such as a superacid, or explore alternative synthetic routes.[3]
-
-
Inappropriate Catalyst Choice: The selected Lewis or Brønsted acid may not be suitable for the specific substrate.[3]
-
Solution: A screening of different catalysts is recommended. While AlCl₃ is common, other options like FeCl₃, NbCl₅, Sc(OTf)₃, or TfOH could be more effective.[3]
-
-
Suboptimal Temperature: The reaction may not have enough energy to overcome the activation barrier at a low temperature, or decomposition may occur at a high temperature.[3]
-
Solution: Experiment with a range of temperatures. Some reactions proceed at room temperature, while others may require heating.[3]
-
The logical relationship between key reaction parameters and the final yield and selectivity is depicted below.
Caption: Interplay of parameters in Friedel-Crafts reactions.
Data Presentation: Catalyst and Solvent Effects on Regioselectivity
The following tables summarize quantitative data on the impact of different catalysts and solvents on the yield and regioselectivity of indanone synthesis.
Table 1: Effect of Catalyst on Indanone Synthesis
| Starting Material | Catalyst | Conditions | Yield (%) | Regioisomeric Ratio | Reference |
| 3-Arylpropanoic acids | NbCl₅ | Room temperature | Good to Excellent | High | [3][8] |
| Benzyl Meldrum's acids | Sc(OTf)₃ | Mild conditions | Very Good | High | [3][9] |
| 3-Arylpropanoic acids | Triflic Acid (TfOH) | 50-80 °C | Good | High | [3][4] |
| 3-Arylpropionyl chloride | AlCl₃ | 0 °C to RT | Good | Substrate dependent | [3] |
| Aryl isopropyl ketones & benzaldehydes | Triflic Acid (TfOH) | 50-80 °C, 24-48h | Good | Not specified | [4] |
Table 2: Effect of Solvent on Regioselectivity in Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst | Solvent | Product Ratio (α:β or kinetic:thermodynamic) | Reference |
| Naphthalene | Acetyl chloride | AlCl₃ | Carbon disulfide (CS₂) | α-substitution favored (kinetic) | [5] |
| Naphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | β-substitution favored (thermodynamic) | [5] |
| 2-Methyl-5,6-dimethoxybenzyl Meldrum's acid | - | TMSOTf | Nitromethane | >20:1 (desired:regioisomer) | [6] |
| 2-Methyl-5,6-dimethoxybenzyl Meldrum's acid | - | TMSOTf | Acetonitrile | 9:1 (desired:regioisomer) | [6] |
| 2-Methyl-5,6-dimethoxybenzyl Meldrum's acid | - | TMSOTf | Toluene | 8:1 (desired:regioisomer) | [6] |
| 2-Methyl-5,6-dimethoxybenzyl Meldrum's acid | - | TMSOTf | Chlorobenzene | 7:1 (desired:regioisomer) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using AlCl₃
This protocol describes a general method for the cyclization of a 3-arylpropionyl chloride.
-
Acyl Chloride Formation: To a solution of the 3-arylpropionic acid in an inert solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride at 0 °C. Allow the reaction to proceed until the acid is fully converted to the acyl chloride. Remove the excess reagent and solvent under reduced pressure.[3]
-
Reaction Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.[10]
-
Reagent Preparation: Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM.[3]
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.[3][10]
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, typically 1.1-1.5 equivalents) portion-wise, keeping the temperature below 5 °C.[3][10]
-
Reaction: Stir the mixture at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Workup: Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing ice water to quench the reaction.[3]
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
The following diagram outlines the experimental workflow for this protocol.
Caption: Experimental workflow for AlCl₃-mediated indanone synthesis.
Protocol 2: Direct Synthesis from 3-Arylpropanoic Acid using Triflic Acid (TfOH)
This protocol outlines the direct cyclization of the carboxylic acid, avoiding the need to first form the acyl chloride.[3]
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).[3]
-
Reagent Addition: In a flask, dissolve the 3-arylpropanoic acid starting material in an anhydrous solvent, such as 1,2-dichloroethane (DCE), to a concentration of 0.1-0.5 M.[3]
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add triflic acid (TfOH, typically 1.5-5.0 equivalents) dropwise via a syringe.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extraction and Purification: Follow steps 8 and 9 from Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Overcoming poor reactivity of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the reactivity of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have poor reactivity in some cross-coupling reactions?
A1: The reactivity of this compound in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is influenced by a combination of electronic and steric factors. The presence of two electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can deactivate the system towards certain catalytic cycles. Specifically, the electron-withdrawing nature of the halogens can make the oxidative addition step in palladium-catalyzed couplings more challenging compared to electron-rich aryl halides. Furthermore, the steric hindrance around the reactive sites may also play a role in impeding the approach of bulky catalyst-ligand complexes.
Q2: Which halogen, the chlorine at the 6-position or the fluorine at the 4-position, is expected to be more reactive in a Nucleophilic Aromatic Substitution (SNAr) reaction?
A2: In Nucleophilic Aromatic Substitution (SNAr) reactions, the reactivity of halogens often follows the order F > Cl > Br > I, which is counterintuitive to their leaving group ability in aliphatic substitutions. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is accelerated by the high electronegativity of the fluorine atom. The fluorine's strong inductive effect makes the carbon atom it is attached to more electrophilic and better able to stabilize the intermediate Meisenheimer complex. Therefore, the fluorine at the 4-position is generally expected to be more susceptible to nucleophilic attack than the chlorine at the 6-position, assuming the reaction is kinetically controlled and not sterically hindered.
Q3: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?
A3: Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several factors:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Electron-rich and bulky ligands are often required to facilitate the oxidative addition of electron-deficient aryl chlorides.
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Base Selection: The choice and quality of the base are crucial. The base activates the boronic acid and participates in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base must be anhydrous, as water can lead to protodeboronation of the boronic acid.
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Solvent System: A suitable solvent system is necessary to dissolve both the organic substrate and the inorganic base. Common choices include mixtures of toluene or dioxane with water.
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Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the aryl chloride.
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Protodeboronation: The boronic acid can be sensitive to premature decomposition (protodeboronation), especially in the presence of water or at elevated temperatures. Using boronate esters (e.g., pinacol esters) can sometimes mitigate this issue.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A4: For a successful Buchwald-Hartwig amination, consider the following:
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Catalyst System: Modern palladium precatalysts (e.g., G2, G3, G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary for the amination of challenging aryl chlorides.
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Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide is commonly used. Ensure the base is fresh and handled under inert conditions.
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Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
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Amine Reactivity: The nature of the amine coupling partner can influence the reaction outcome. Primary amines are generally more reactive than secondary amines.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
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TLC or LC-MS analysis shows a significant amount of unreacted this compound.
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Formation of homocoupled boronic acid byproduct.
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Formation of dehalogenated starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Data on Catalyst System Performance (Illustrative):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | < 10 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 45 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 12 | 75 |
| XPhos Pd G3 (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 110 | 12 | > 90 |
Note: Yields are illustrative and highly dependent on the specific boronic acid and reaction scale.
Issue 2: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
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No reaction observed, starting material is recovered.
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Reaction is very slow.
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Formation of multiple unidentified byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unsuccessful SNAr reactions.
Comparative Reactivity of Halogens in SNAr (General Trend):
| Leaving Group | Relative Rate of Substitution |
| F | Highest |
| Cl | Intermediate |
| Br | Intermediate to Low |
| I | Lowest |
Note: This is a general trend for activated aryl halides in SNAr reactions. The actual reactivity can be influenced by the specific substrate, nucleophile, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
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Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
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Reaction vessel (e.g., Schlenk tube or round-bottom flask)
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Inert gas supply (Nitrogen or Argon)
Procedure:
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To a dry reaction vessel, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
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Evacuate and backfill the vessel with an inert gas three times.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.5-2.0 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv)
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Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
To a reaction vessel, add this compound, the amine nucleophile, and the base.
-
Add the anhydrous polar aprotic solvent.
-
Seal the vessel and heat the reaction mixture to 100-150 °C (conventional heating) or as per microwave protocol.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Technical Support Center: Optimization of Catalyst Loading for Indenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for indenone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of catalyst loading in indenone synthesis.
| Issue | Question | Possible Causes & Solutions |
| Low Reaction Yield | Q1: I am observing a low yield of my target indenone despite using a well-known catalytic system. How can I troubleshoot this by optimizing the catalyst loading? | A1: Low yields can stem from several factors related to catalyst loading and activity.[1] Insufficient Catalyst: The catalyst loading may be too low to achieve a reasonable reaction rate and conversion within a given timeframe. Solution: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, 5 mol%, etc.) and monitor the yield at each step. Be aware that a linear increase in yield with catalyst loading is not always the case; there is often an optimal loading beyond which little improvement is observed.[2] Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by the reaction conditions themselves.[1][3] Solution: Ensure all starting materials and solvents are of high purity and are appropriately dried and degassed.[1] If deactivation is suspected, a higher initial catalyst loading might be necessary to compensate for the loss of active sites. Alternatively, consider a catalyst system known for higher stability under your reaction conditions. Sub-optimal Catalyst to Ligand Ratio: For many transition-metal catalyzed reactions, the ratio of the metal precursor to the ligand is crucial for catalyst activity. Solution: Optimize the metal-to-ligand ratio in conjunction with the overall catalyst loading. Sometimes, a slight excess of the ligand can stabilize the catalyst and improve performance.[2] |
| Poor Selectivity | Q2: My reaction is producing a mixture of regioisomers or other byproducts. How can catalyst loading affect selectivity? | A2: Poor selectivity can be influenced by the catalyst system and its concentration. Formation of Undesired Isomers: The catalyst loading can sometimes influence the kinetic versus thermodynamic control of a reaction, leading to different product distributions. Solution: Varying the catalyst loading might favor one reaction pathway over another. Additionally, the choice of ligand can have a significant impact on regioselectivity; bulkier ligands, for instance, can direct the reaction towards a specific isomer.[1] Side Reactions: High catalyst loading can sometimes promote undesired side reactions, leading to the formation of byproducts.[4] Solution: If you observe an increase in byproducts with higher catalyst loading, try reducing the catalyst concentration to a level that still provides a reasonable reaction rate but minimizes side reactions. |
| Reaction Stalls | Q3: My reaction starts but does not go to completion, even after an extended period. Could this be related to catalyst loading? | A3: A stalled reaction can be indicative of catalyst deactivation or inhibition. Catalyst Poisoning: Impurities in the reactants or solvent can act as catalyst poisons, progressively deactivating the catalyst.[1][3] Solution: Purify all reagents and ensure the reaction is run under an inert atmosphere if the catalyst is sensitive to air or moisture.[1] A higher initial catalyst loading might help to overcome the effects of trace impurities. Product Inhibition: In some cases, the product itself can inhibit the catalyst, slowing down the reaction as the product concentration increases.[1] Solution: If product inhibition is suspected, try a lower initial substrate concentration or a semi-batch process where the substrate is added gradually. Optimizing the catalyst loading in this context would involve finding a balance where the reaction proceeds at a reasonable rate without significant inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for indenone synthesis?
A1: A typical starting point for transition-metal catalyzed indenone synthesis is often in the range of 1-5 mol% of the catalyst precursor relative to the limiting reagent.[5] However, the optimal loading can vary significantly depending on the specific catalyst (e.g., Rhodium, Palladium, Lewis acids), the substrates, and the reaction conditions.[1][6]
Q2: How does catalyst loading affect reaction time?
A2: Generally, increasing the catalyst loading will increase the reaction rate, thus decreasing the required reaction time.[7] However, there is usually a point of diminishing returns where further increases in catalyst loading do not significantly shorten the reaction time and may lead to increased cost and potential side reactions.
Q3: Is a higher catalyst loading always better?
A3: Not necessarily. While a higher catalyst loading can lead to faster reactions and higher conversion, it can also increase the cost of the synthesis, complicate product purification (due to residual catalyst), and potentially lead to lower selectivity or the formation of byproducts.[2][4] The goal of optimization is to find the lowest catalyst loading that provides a satisfactory yield and selectivity in a reasonable timeframe.
Q4: What are some common catalysts used for indenone synthesis?
A4: A variety of catalysts are used for indenone synthesis, including:
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Transition-metal catalysts: Palladium (e.g., Pd(OAc)₂) and Rhodium complexes are commonly used in annulation reactions.[1][5][8]
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Lewis acids: Catalysts like AlCl₃, SnCl₄, and NbCl₅ are often employed in intramolecular Friedel-Crafts acylations and Nazarov cyclizations.[1][6]
-
Brønsted acids: Strong acids like polyphosphoric acid (PPA) can also catalyze the cyclization to form indenones.[6]
Data Presentation
The following tables provide illustrative data on the effect of catalyst loading on reaction outcomes.
Table 1: Optimization of Catalyst Loading for a Generic Palladium-Catalyzed Indenone Synthesis
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 24 | 45 |
| 2 | 2.5 | 18 | 78 |
| 3 | 5.0 | 12 | 92 |
| 4 | 7.5 | 12 | 93 |
Note: This data is representative and compiled for illustrative purposes.
Table 2: Effect of Catalyst Loading on Enantioselectivity in an Asymmetric Indenone Synthesis
| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2.0 | 2.5 | 53 | 85 |
| 2 | 2.5 | 3.0 | 89 | 92 |
| 3 | 3.0 | 3.5 | 91 | 93 |
| 4 | 5.0 | 5.5 | 92 | 93 |
Note: This data is illustrative and based on trends observed in asymmetric catalysis.[2]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading in an Annulation Reaction for Indenone Synthesis
This protocol describes a general method for determining the optimal catalyst loading for a palladium-catalyzed annulation of an o-halobenzaldehyde with an alkyne to produce a 2,3-disubstituted indenone.
Materials:
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o-halobenzaldehyde (e.g., o-iodobenzaldehyde)
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Alkyne (e.g., diphenylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane)
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Inert atmosphere (Nitrogen or Argon)
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Reaction vessels (e.g., sealed tubes or round-bottom flasks with condenser)
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Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Preparation of Reaction Vessels: In a glovebox or under a stream of inert gas, add the o-halobenzaldehyde (1.0 equiv), alkyne (1.2 equiv), and base (2.0 equiv) to a series of identical reaction vessels.
-
Varying Catalyst Loading: To each vessel, add a different amount of the palladium catalyst. For example, prepare reactions with 0.5 mol%, 1.0 mol%, 2.5 mol%, and 5.0 mol% of Pd(OAc)₂.
-
Reaction Setup: Add the anhydrous, degassed solvent to each vessel to achieve the desired concentration. Seal the vessels and place them in a preheated oil bath at the desired reaction temperature (e.g., 100 °C).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Once a reaction has reached completion (or after a predetermined time), cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product from each reaction by flash column chromatography on silica gel. Determine the isolated yield for each catalyst loading.
-
Optimization: Compare the yields and reaction times for each catalyst loading to determine the optimal conditions for your specific substrates.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Interplay of factors in catalyst loading optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Preventing decomposition of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, leading to its decomposition.
| Issue | Potential Cause | Recommended Solution |
| Low product yield with formation of colored impurities. | Base-catalyzed decomposition: The presence of strong bases can promote enolization followed by side reactions such as aldol condensation or oxidation. The benzylic protons are susceptible to deprotonation, leading to undesired reactivity. | - Use milder bases (e.g., K₂CO₃, NaHCO₃) instead of strong bases (e.g., NaOH, LDA).- Perform the reaction at lower temperatures to minimize side reactions.- If a strong base is necessary, consider using a non-nucleophilic base or protecting the ketone functionality. |
| Formation of unidentified polar byproducts. | Acid-catalyzed decomposition: Strong acidic conditions can lead to side reactions on the aromatic ring or cleavage of the cyclic ketone. | - If acidic conditions are required, use a milder acid or a buffered system.- Keep reaction times as short as possible.- Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
| Product degradation during workup or purification. | Thermal instability or exposure to light: Prolonged heating or exposure to UV light can cause decomposition. | - During workup, avoid excessive heating. Use rotary evaporation at a moderate temperature.- For purification by column chromatography, use a fast-eluting solvent system to minimize the time the compound spends on the silica gel.- Store the compound in a cool, dark place, preferably under an inert atmosphere. |
| Inconsistent reaction outcomes. | Variability in reagent quality or reaction setup. | - Ensure all solvents and reagents are anhydrous and of high purity, as trace amounts of water or impurities can initiate decomposition.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While specific studies on the decomposition of this exact molecule are limited, based on the reactivity of similar substituted indanones and functional groups, the primary decomposition pathways are likely to be:
-
Base-catalyzed enolization: The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a reactive intermediate that can participate in undesired side reactions.
-
Aldol-type condensation: The enolate can react with another molecule of the ketone, leading to the formation of dimers or polymers.
-
Oxidation: The enolate can be susceptible to oxidation, especially in the presence of air, leading to the formation of colored impurities.
-
Acid-catalyzed reactions: Under strong acidic conditions, side reactions on the electron-rich aromatic ring or cleavage of the five-membered ring may occur.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at room temperature or below.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by storing in an amber-colored vial or in a dark place.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Q3: Are there any specific reagents that should be avoided when working with this compound?
A3: Caution should be exercised with the following types of reagents:
-
Strong, non-hindered bases: These can readily promote enolization and subsequent side reactions.
-
Strong oxidizing agents: These can lead to unwanted oxidation of the molecule.
-
Strong Lewis acids: These may coordinate to the carbonyl oxygen and activate the molecule for undesired reactions.
-
Strong mineral acids: These may promote side reactions on the aromatic ring or cleavage of the indanone core.
When the use of such reagents is unavoidable, it is crucial to carefully control the reaction conditions (e.g., low temperature, short reaction time) and monitor the reaction progress closely.
Experimental Protocols
General Protocol for a Reaction Involving this compound with a Mild Base
This protocol provides a general guideline for performing a reaction using a mild base to minimize decomposition.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Mild base (e.g., K₂CO₃, NaHCO₃)
-
Other reactants as required by the specific synthesis
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and the mild base.
-
Flush the flask with inert gas.
-
Add the anhydrous solvent via a syringe.
-
If necessary, cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the other reactants to the mixture dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (if appropriate for the specific reaction).
-
Proceed with the standard aqueous workup and extraction with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a moderate temperature.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
Visualizations
Experimental Workflow for Minimizing Decomposition
Caption: Workflow for minimizing decomposition of this compound.
Potential Decomposition Pathway: Base-Catalyzed Enolization
Caption: Base-catalyzed enolization leading to decomposition.
Technical Support Center: Purification of Halogenated Indanones
Welcome to the technical support center for the purification of halogenated indanones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude halogenated indanone samples?
A1: Common impurities in crude halogenated indanone samples often include unreacted starting materials, regioisomers, and byproducts from the synthesis reaction.[1] For instance, in Friedel-Crafts cyclizations to form indanones, incompletely cyclized precursors may be present.[2] If the synthesis involves bromination, you might find both mono- and di-brominated derivatives.[3] Discoloration, such as a brown and sticky appearance, often indicates the presence of these types of impurities or degradation products.[1]
Q2: How can I quickly assess the purity of my halogenated indanone?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of purity.[1] The presence of multiple spots suggests impurities. For halogenated indanones, a common eluent system for TLC is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[4] More advanced techniques for purity analysis include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q3: My halogenated indanone is discolored. How can I remove the color?
A3: Discoloration often arises from high molecular weight byproducts or degradation. If the colored impurities are polar, they may be removed by column chromatography. Another common technique is recrystallization, where the colored impurities may remain in the mother liquor. In some cases, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities; however, this should be done with caution as it can also adsorb the desired product.
Q4: How does the type and position of the halogen affect the purification strategy?
A4: The nature and position of the halogen (F, Cl, Br) influence the molecule's polarity, which in turn affects its behavior during chromatography and recrystallization. Halogens are electron-withdrawing, which can impact the reactivity and stability of the indanone. For instance, a halogenated indanone may be more susceptible to decomposition on silica gel. The choice of solvents for both recrystallization and chromatography should be optimized based on the specific halogenated indanone you are working with.
Troubleshooting Purification by Recrystallization
Q1: I am having trouble finding a suitable solvent for recrystallizing my halogenated indanone. What should I do?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and sparingly soluble at room temperature.[5] For halogenated indanones, good starting points for solvent screening include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene).[6][7] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[6][7] To perform a solvent screening, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
Q2: My halogenated indanone "oils out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can try adding more solvent to the hot mixture.[8] Alternatively, using a lower boiling point solvent or a different solvent system altogether may solve the problem. Slow cooling is also crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[8]
Q3: My recovery yield after recrystallization is very low. What are the common causes and solutions?
A3: Low recovery yield can result from several factors:
-
Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[8]
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the pure product.[1]
Table 1: Recrystallization Data for Halogenated Indanones
| Compound | Recrystallization Solvent | Typical Yield | Reference |
| 5-Chloro-1-indanone | Ethyl acetate | 82.3% (for precursor) | [9] |
| 2,3,3-triphenyl 1-indanone | Ethanol | 98% | [10] |
Troubleshooting Purification by Column Chromatography
Q1: How do I select the right solvent system (eluent) for column chromatography of my halogenated indanone?
A1: The choice of eluent is critical for a successful separation. The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with the desired compound having an Rf value between 0.2 and 0.4.[1] For halogenated indanones, which are moderately polar, a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.[4] You can adjust the ratio of the solvents to achieve the desired separation.
Q2: My halogenated indanone seems to be decomposing on the silica gel column. What can I do?
A2: Some compounds are unstable on the acidic surface of silica gel. If you suspect decomposition, you can try a few strategies:
-
Use a less acidic stationary phase: Alumina or Florisil can be good alternatives to silica gel.
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (1-2%), to your eluent.
-
Work quickly: Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography.
Q3: The separation of my halogenated indanone from an impurity is very poor, even after trying different solvent systems. What are my options?
A3: If co-elution is a problem, consider the following:
-
Optimize the solvent gradient: A shallow gradient of the polar solvent can sometimes improve the separation of compounds with very similar polarities.
-
Try a different stationary phase: If you are using silica gel, switching to alumina or a reverse-phase silica gel might provide a different selectivity and improve separation.
-
Consider preparative TLC or HPLC: For difficult separations, these techniques can offer higher resolution than standard column chromatography.
Table 2: Column Chromatography Data for Halogenated Indanones
| Compound | Stationary Phase | Eluent System | Rf Value (approx.) | Typical Yield | Reference |
| 7-Fluoro-1-indanone | Silica Gel | Hexanes:EtOAc (4:1) | Not specified | 32% (overall) | [11] |
| 5-Chloro-1-indanone | Not specified | Not specified | Not specified | 75.6-79.5% | [9] |
| Indanone Derivative | Silica Gel | Hexane with increasing gradient of ethyl acetate (20-50%) | 0.37 (in 3:7 EtOAc:Hexane) | 34% | [4] |
| 2,3,3-triphenyl, 1H-inden-3-yl benzoate (related structure) | Silica Gel | Hexane:diethyl ether (9:1) | Not specified | 96% | [10] |
Experimental Protocols
Protocol 1: Recrystallization of a Halogenated Indanone
This protocol provides a general procedure for the recrystallization of a solid halogenated indanone.
-
Solvent Selection: In a small test tube, add a few milligrams of the crude halogenated indanone and a few drops of a chosen solvent. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude halogenated indanone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to its boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
Protocol 2: Column Chromatography of a Halogenated Indanone
This protocol outlines a general procedure for the purification of a halogenated indanone using flash column chromatography.
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude mixture in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give the desired indanone an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude indanone product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (e.g., with a pipette bulb or compressed air) to force the eluent through the silica gel.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified halogenated indanone.
Visualizations
Caption: A general workflow for the purification of halogenated indanones by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. 7-Fluoro-1-indanone | 651735-59-0 [chemicalbook.com]
Technical Support Center: Synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, with a particular focus on the critical role of solvent selection in the intramolecular Friedel-Crafts acylation step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low to no yield of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield is a common issue in Friedel-Crafts acylation reactions. Several factors related to your choice of solvent and overall reaction conditions could be the cause.
-
Poor Solvent Choice: The solvent plays a crucial role in the solubility of reagents and the activity of the Lewis acid catalyst. Halogenated solvents like dichloromethane (DCM) or o-dichlorobenzene are frequently used. For certain substrates, more polar solvents like nitrobenzene may be beneficial, though they can influence regioselectivity. It is advisable to experiment with different solvents to find the optimal one for your specific reaction.
-
Moisture Contamination: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the solvent or on the glassware will quench the catalyst, inhibiting the reaction. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Inappropriate Catalyst: While AlCl₃ is a common choice, other Lewis acids like iron(III) chloride (FeCl₃) or superacids like triflic acid (TfOH) might be more effective depending on the substrate. Consider screening a variety of catalysts.
-
Suboptimal Temperature: The reaction temperature can significantly impact the reaction rate. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy barrier. Experiment with a range of temperatures to find the optimum for your synthesis.
Q2: My reaction is producing a significant amount of an isomeric byproduct. How can the choice of solvent help in improving the regioselectivity?
A2: The formation of regioisomers is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions, including the solvent.
-
Solvent Polarity: The polarity of the solvent can influence the product distribution. For instance, in some Friedel-Crafts acylations, non-polar solvents may favor the formation of one isomer (kinetic product), while polar solvents can lead to the formation of the thermodynamically more stable isomer. Experimenting with solvents of varying polarities, such as carbon disulfide (non-polar), dichloromethane (polar aprotic), and nitrobenzene (polar aprotic), is recommended to optimize for the desired regioisomer.
Q3: The reaction seems to be very slow or stalls before completion. Can the solvent be a contributing factor?
A3: Yes, the solvent can significantly affect the reaction rate.
-
Solubility of Reagents: If the starting material or the Lewis acid catalyst has poor solubility in the chosen solvent, the reaction rate will be slow. Ensure that your starting material, 3-(4-chloro-2-fluorophenyl)propanoic acid or its corresponding acyl chloride, and the Lewis acid are sufficiently soluble in the solvent at the reaction temperature.
-
Catalyst Activity: The solvent can modulate the activity of the Lewis acid catalyst. In some cases, a coordinating solvent can reduce the catalyst's activity. The choice of an appropriate inert solvent is crucial for optimal catalyst performance.
Q4: I am observing the formation of polymeric or tar-like byproducts. What is the cause and how can I prevent this?
A4: The formation of tar-like substances is often due to side reactions, which can be exacerbated by the reaction conditions.
-
Concentration: High concentrations of the acylating agent can lead to intermolecular reactions, resulting in polymer formation. Using a higher volume of solvent to create more dilute conditions can favor the desired intramolecular cyclization.
-
Temperature: Excessive heat can lead to decomposition of the starting material or product, contributing to tar formation. It is crucial to carefully control the reaction temperature.
Data Presentation: Impact of Solvent on a Similar Indanone Synthesis
| Solvent | Product Ratio (Desired Isomer : Regioisomer) |
| Nitromethane | >20 : 1 |
| Acetonitrile | 9 : 1 |
| Toluene | 8 : 1 |
| Chlorobenzene | 7 : 1 |
This data is for the synthesis of 5,6-dimethoxy-2-methyl-1-indanone and should be considered as a representative example of solvent effects in intramolecular Friedel-Crafts acylation for indanone synthesis.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound via intramolecular Friedel-Crafts acylation. This protocol should be optimized for specific laboratory conditions.
Step 1: Synthesis of 3-(4-chloro-2-fluorophenyl)propanoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours, or until the evolution of gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(4-chloro-2-fluorophenyl)propanoyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃) (1.2 eq).
-
Add the chosen anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(4-chloro-2-fluorophenyl)propanoyl chloride from Step 1 in the same anhydrous solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale Indanone Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale preparation of indanone, with a specific focus on managing exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis route for 1-indanone, and why is it an exothermic concern?
A1: The most prevalent industrial method for synthesizing 1-indanone is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1] This reaction is highly favored due to its efficiency and the availability of starting materials.[1] The reaction is significantly exothermic, meaning it releases a substantial amount of heat. On a large scale, this heat generation must be carefully managed to prevent a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[2]
Q2: What are the primary safety hazards associated with the exothermic nature of large-scale indanone synthesis?
A2: The primary safety concerns include:
-
Thermal Runaway: An uncontrolled increase in temperature and pressure can exceed the limits of the reactor, potentially leading to a rupture or explosion.[2]
-
Side Reactions and Impurity Formation: High temperatures can promote unwanted side reactions, such as polymerization or the formation of indene derivatives, which can compromise product purity and yield.[1]
-
Solvent Over-pressurization: If the reaction temperature exceeds the boiling point of the solvent, the resulting vapor can rapidly increase the pressure within the reactor.
-
Release of Hazardous Materials: A loss of containment can release corrosive and hazardous reagents and solvents.[1]
Q3: What are the key process parameters to monitor for controlling the exothermic reaction?
A3: Continuous monitoring of the following parameters is critical:
-
Reactor Temperature: This is the most direct indicator of the reaction's progress and heat generation.
-
Coolant Temperature and Flow Rate: Ensures that the cooling system is functioning effectively to remove heat.
-
Rate of Reagent Addition: For semi-batch processes, controlling the addition rate of the limiting reagent is a primary method for managing the rate of heat generation.
-
Agitator Speed: Proper mixing is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Reactor Pressure: A sudden increase in pressure can indicate a loss of temperature control or the evolution of gaseous byproducts.
Q4: What are the options for emergency response in case of a thermal runaway?
A4: In the event of a thermal runaway, the following measures can be taken:
-
Emergency Cooling: Maximizing the flow of coolant to the reactor jacket.
-
Stopping Reagent Feed: Immediately ceasing the addition of any reactants.
-
Quenching: Introducing a pre-determined, cold, and inert substance to rapidly cool the reaction and dilute the reactants. The quenching agent must be carefully selected to not react exothermically with the reaction mixture.
-
Emergency Venting: Releasing excess pressure through a designed relief system.
Troubleshooting Guides
Issue 1: Sudden and Rapid Temperature Increase
Possible Causes:
-
Loss of Cooling: Failure of the cooling system (e.g., pump failure, low coolant level).
-
Incorrect Reagent Addition: Addition of a reagent at a much faster rate than specified.
-
Inadequate Agitation: Failure of the agitator, leading to poor heat transfer and the formation of localized hot spots.
-
Incorrect Reagent Concentration: Use of a more concentrated reagent than intended.
Troubleshooting Steps:
-
Immediate Action: Immediately stop the addition of all reagents.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. Check coolant temperature and flow rate.
-
Verify Agitation: Confirm that the agitator is functioning correctly and at the specified speed.
-
Prepare for Emergency Response: If the temperature continues to rise uncontrollably, prepare to initiate the emergency quenching or shutdown procedure.
-
Post-Incident Analysis: After stabilizing the reactor, thoroughly investigate the root cause to prevent recurrence.
Issue 2: Reactor Pressure Exceeding Safe Limits
Possible Causes:
-
Thermal Runaway: The temperature has exceeded the boiling point of the solvent or a low-boiling reactant.
-
Gas Evolution: An unexpected side reaction is producing non-condensable gases.
-
Blocked Vent Line: The reactor's vent or pressure relief system is obstructed.
Troubleshooting Steps:
-
Immediate Action: Immediately cease all reagent addition and heating.
-
Apply Maximum Cooling: To reduce the vapor pressure of the solvent and slow down any gas-producing reactions.
-
Check Venting System: Ensure that the vent lines and pressure relief devices are not blocked.
-
Emergency Venting: If the pressure continues to rise, and the system is designed for it, initiate a controlled emergency vent to a safe location or a scrubber system.
-
Evacuation: If the pressure cannot be controlled, evacuate all personnel from the immediate area.
Data Presentation
Table 1: Thermochemical Data for 1-Indanone Synthesis (Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid)
| Parameter | Value | Units | Notes |
| Reactant: 3-Phenylpropanoic Acid | |||
| Molecular Weight | 150.17 | g/mol | [3] |
| Melting Point | 45-48 | °C | [4] |
| Boiling Point | 280 | °C | [4] |
| Standard Enthalpy of Formation (gas) | -375.5 ± 2.5 | kJ/mol | Estimated based on available data. |
| Specific Heat Capacity (liquid) | ~2.0 | J/(g·K) | Estimated value for a similar organic acid. |
| Product: 1-Indanone | |||
| Molecular Weight | 132.16 | g/mol | [5] |
| Melting Point | 38-42 | °C | [5][6] |
| Boiling Point | 243-245 | °C | [5][6] |
| Standard Molar Enthalpy of Formation (gas) | -64.0 ± 3.8 | kJ/mol | [6] |
| Specific Heat Capacity (liquid) | ~1.8 | J/(g·K) | Estimated value for a similar organic ketone. |
| Reaction | |||
| Estimated Heat of Reaction (ΔHrxn) | ~ -100 to -150 | kJ/mol | Estimated based on the difference in the heats of formation of similar compounds. This value should be determined experimentally by reaction calorimetry for accurate process safety assessment. |
Table 2: Typical Heat Transfer Coefficients for Large-Scale Reactors
| Reactor Type | Service Fluid | Typical Overall Heat Transfer Coefficient (U) | Units |
| Glass-Lined Jacketed Reactor | Water/Glycol | 100 - 350 | W/(m²·K) |
| Glass-Lined Jacketed Reactor | Steam | 300 - 500 | W/(m²·K) |
| Half-Coil Jacketed Reactor | Water/Glycol | 200 - 450 | W/(m²·K) |
| Half-Coil Jacketed Reactor | Steam | 400 - 600 | W/(m²·K) |
Experimental Protocols
Protocol 1: Large-Scale Preparation of 1-Indanone via Intramolecular Friedel-Crafts Acylation with Exothermic Control
WARNING: This is a generalized procedure and must be adapted and rigorously risk-assessed for specific equipment and conditions. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Materials:
-
3-Phenylpropanoic acid
-
Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst (e.g., AlCl₃)
-
Inert solvent (e.g., a high-boiling hydrocarbon, if not using PPA as the solvent)
-
Quenching agent (e.g., cold water or ice)
-
Extraction solvent (e.g., toluene or dichloromethane)
-
Neutralizing solution (e.g., saturated sodium bicarbonate solution)
-
Brine solution
Equipment:
-
A large-scale, glass-lined reactor equipped with a jacket for heating and cooling, a mechanical agitator, a temperature probe, a pressure gauge, a condenser, and an addition funnel (for semi-batch operation).
-
A robust cooling system capable of maintaining the desired reaction temperature.
-
An emergency quenching system.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants:
-
If using PPA: Charge the polyphosphoric acid to the reactor and begin agitation. Heat the PPA to the desired reaction temperature (e.g., 80-100 °C).
-
If using a Lewis acid in a solvent: Charge the inert solvent and the Lewis acid (e.g., AlCl₃) to the reactor and cool the mixture to the initial reaction temperature (e.g., 0-10 °C).
-
-
Controlled Addition of 3-Phenylpropanoic Acid:
-
Slowly add the 3-phenylpropanoic acid (either neat or dissolved in a minimal amount of solvent) to the agitated catalyst mixture at a pre-determined rate.
-
Crucial Step for Exotherm Control: The addition rate must be carefully controlled to ensure that the heat generated by the reaction does not exceed the cooling capacity of the reactor. The internal temperature should be closely monitored and maintained within a narrow range (e.g., ± 2 °C).
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., HPLC or GC) until completion.
-
Quenching:
-
Once the reaction is complete, cool the reactor contents to a safe temperature (e.g., below 25 °C).
-
Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water to quench the reaction and hydrolyze the catalyst. This quenching step is also exothermic and must be performed with caution.
-
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-indanone.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Mandatory Visualization
Caption: A logical workflow for monitoring and managing exothermic reactions during indanone synthesis.
Caption: A step-by-step troubleshooting guide for addressing a sudden temperature increase.
References
- 1. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 3. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]
- 5. 1-Indanone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
The Emergence of Substituted Indanones in Drug Discovery: A Comparative Analysis of 6-Chloro-4-fluoro-1-indanone and its Analogs
For researchers, scientists, and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry due to its synthetic accessibility and diverse biological activities. This guide provides a comparative overview of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one against other indanone derivatives, focusing on their potential in anticancer, anti-inflammatory, and neuroprotective applications. The information is supported by available experimental data and detailed methodologies to aid in further research and development.
The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, has been the foundation for numerous biologically active compounds.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The introduction of halogen atoms, such as chlorine and fluorine, into the indanone structure can significantly modulate the compound's physicochemical properties and biological activity.
Comparative Biological Activities of Indanone Derivatives
While direct comparative studies focusing specifically on this compound are limited in the public domain, a comparative analysis can be drawn from studies on various substituted indanone derivatives. The following tables summarize the reported biological activities of several indanones, offering insights into the potential of halogenated derivatives like the topic compound.
Anticancer Activity
Indanone derivatives have shown significant promise as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines and inhibiting key enzymes involved in cancer progression, such as COX-2.[1][5]
Table 1: Cytotoxicity and COX-2 Inhibitory Activity of Selected Indanone Derivatives
| Compound/Derivative | Substitution Pattern | Target/Cell Line | IC50 (µM) |
| Spiroisoxazoline Indanone Derivative (9f) | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) | COX-2 | 0.03 ± 0.01 |
| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | ||
| Doxorubicin (Reference) | - | MCF-7 (Breast Cancer) | 0.062 ± 0.012 |
| Indanone-based Thiazolyl Hydrazone (ITH-6) | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon Cancer) | 0.44 |
| COLO 205 (Colon Cancer) | 0.98 | ||
| KM 12 (Colon Cancer) | 0.41 | ||
| Fluorinated Chalcones | Varies | HepG2 (Liver Cancer) | 67.51 - 108.20 |
Data compiled from multiple sources.[5][6]
The data suggests that specific substitutions on the indanone ring can lead to potent anticancer activity, sometimes comparable to or even exceeding that of established chemotherapy drugs.[5][6] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[6]
Neuroprotective Activity
The indanone scaffold is a key feature of donepezil, a well-known drug for Alzheimer's disease, highlighting the potential of this chemical class in treating neurodegenerative disorders.[4][7] Studies have explored various indanone derivatives for their ability to protect neurons from damage.
Table 2: Neuroprotective Effects of Selected Indanone Derivatives
| Compound/Derivative | Biological Effect | Model |
| Indanone-Piperidine Hybrids | Superior neuroprotective effects compared to benzofuranone analogs. | Oxygen-Glucose Deprivation/Reperfusion (OGD/R)-induced neuronal injury in rats. |
| Morpholine-substituted Indanone (9) | Maximum anti-parkinsonian activity, better than L-DOPA. | Perphenazine (PPZ)-induced catatonia in rats. |
| Pyrrolidine and Piperidine substituted Indanones (5 & 6) | Most potent anti-Alzheimer's agents. | LPS-induced cognitive deficits in mice. |
Data compiled from multiple sources.[7]
These findings underscore the potential of substituted indanones in the development of novel therapeutics for neurodegenerative diseases.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and indanone derivatives have been investigated for their anti-inflammatory properties.[3]
Table 3: Anti-inflammatory Activity of Selected Indanone Derivatives
| Compound/Derivative | Biological Effect | Model |
| 2-benzylidene-1-indanone derivatives | Effectively inhibited LPS-induced expression of IL-6 and TNF-α. | Lipopolysaccharide (LPS)-stimulated murine primary macrophages. |
| Isoxazole fused 1-indanones | Increased anti-inflammatory activity. | Carrageenan-induced paw edema in rats. |
Data compiled from multiple sources.[2][3]
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. Below are generalized protocols for key biological assays used in the evaluation of indanone derivatives, based on descriptions from various studies.[1]
Synthesis of Substituted Indanones
A general method for synthesizing indanone derivatives involves the cyclization of appropriate precursors. For instance, 2,3-dihydro-1H-inden-1-one derivatives can be synthesized through methods like the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives or palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indanone derivative and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1][6]
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Compound Preparation: Prepare a reaction mixture containing purified COX-2 enzyme, a buffer, and the test indanone derivative at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 5 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a saturated stannous chloride solution).
-
Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[1]
Visualizing the Pathways
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE [fluoromart.com]
Comparative Reactivity of Chloro-Fluoro Substituted Indanones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated organic compounds is paramount for efficient synthesis design and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of chloro- and fluoro-substituted indanones, supported by available experimental data and established chemical principles.
Data Presentation
The following tables summarize key spectroscopic and synthetic yield data for representative chloro- and fluoro-substituted indanones. This information is crucial for the identification and characterization of these compounds in a laboratory setting.
Table 1: Spectroscopic Data of 5-Chloro-1-indanone and 5-Fluoro-1-indanone
| Property | 5-Chloro-1-indanone | 5-Fluoro-1-indanone |
| Molecular Formula | C₉H₇ClO[1][2] | C₉H₇FO[3][4][5] |
| Molecular Weight | 166.60 g/mol [1] | 150.15 g/mol [3][4] |
| ¹H NMR (CDCl₃, δ ppm) | 7.68 (d, 1H), 7.42 (dd, 1H), 7.28 (d, 1H), 3.15 (t, 2H), 2.70 (t, 2H) | 7.75 (dd, 1H), 7.15-7.05 (m, 2H), 3.12 (t, 2H), 2.72 (t, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 205.5, 155.5, 138.5, 136.9, 127.5, 126.8, 125.2, 36.5, 25.9 | 204.1 (d), 165.9 (d), 157.1 (d), 127.0 (d), 125.5 (d), 115.8 (d), 113.3 (d), 36.3, 25.5 |
| IR (cm⁻¹) | ~1710 (C=O stretch)[1][2] | ~1705 (C=O stretch) |
Table 2: Comparative Yields for the Synthesis of Halo-Substituted Indanones via Friedel-Crafts Cyclization
| Precursor | Product | Catalyst/Reagent | Yield (%) |
| 3-(3-Chlorophenyl)propanoic acid | 5-Chloro-1-indanone | Malonyl chloride, ZnCl₂ | High (not specified)[6] |
| 3-(4-Chlorophenyl)propanoic acid | 6-Chloro-1-indanone | PPA | 72[7] |
| 3-(3-Fluorophenyl)propanoic acid | 5-Fluoro-1-indanone | PPA | 91[7] |
| 3-(4-Fluorophenyl)propanoic acid | 6-Fluoro-1-indanone | AlCl₃ | Not specified[6] |
Comparative Reactivity Analysis
While direct kinetic studies comparing the reactivity of chloro- and fluoro-substituted indanones are not extensively available in the literature, a comparative analysis can be drawn from the well-established principles of organic chemistry, particularly concerning nucleophilic aromatic substitution (SNAr).
In SNAr reactions, the rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the overall reaction rate.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the negative charge of the Meisenheimer complex more effectively than chlorine. Consequently, fluoro-substituted indanones are expected to be significantly more reactive towards nucleophiles in SNAr reactions compared to their chloro-substituted counterparts. This is a notable exception to the general trend in nucleophilic substitution on aliphatic systems (SN1 and SN2), where fluoride is a poor leaving group. In SNAr, the C-F bond cleavage occurs after the rate-determining step.
For other reaction types, the influence of the halogen substituent may differ:
-
Electrophilic Aromatic Substitution: Both chlorine and fluorine are deactivating groups due to their inductive effect, but they are ortho-, para-directing due to resonance. The stronger deactivating effect of fluorine would likely make fluoro-indanones less reactive towards electrophiles than chloro-indanones.
-
Reactions at the Carbonyl Group: The electronic effect of the halogen on the aromatic ring is transmitted to the carbonyl group. The stronger electron-withdrawing nature of fluorine would render the carbonyl carbon of a fluoro-indanone slightly more electrophilic and thus potentially more reactive towards nucleophilic attack at the carbonyl, such as in Grignard reactions or reductions.
Experimental Protocols
The most common method for the synthesis of halo-substituted indanones is the intramolecular Friedel-Crafts acylation of the corresponding 3-(halophenyl)propanoic acid or its acid chloride.
Protocol 1: Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Acylation
This protocol is adapted from a patented procedure for the synthesis of 5-chloro-1-indanone.[6][8]
Materials:
-
3-Chlorobenzaldehyde
-
Malonic acid
-
Formic acid
-
Diethylamine
-
Thionyl chloride or Malonyl chloride
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of 3-(3-chlorophenyl)propionic acid: A mixture of 3-chlorobenzaldehyde and malonic acid is heated in the presence of formic acid and diethylamine to yield 3-(3-chlorophenyl)propionic acid.
-
Formation of the acid chloride: The dried 3-(3-chlorophenyl)propionic acid is then treated with a chlorinating agent like thionyl chloride or malonyl chloride to form the corresponding acid chloride.
-
Intramolecular Friedel-Crafts Acylation: The acid chloride is dissolved in an anhydrous solvent such as dichloromethane.
-
The solution is cooled in an ice bath, and a Lewis acid catalyst, such as zinc chloride, is added portion-wise while maintaining the temperature.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford 5-chloro-1-indanone.
Protocol 2: Hypothetical Comparative Study of Nucleophilic Aromatic Substitution
This protocol describes a hypothetical experiment to compare the reactivity of 5-chloro-1-indanone and 5-fluoro-1-indanone with a nucleophile, such as morpholine.
Materials:
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring
-
Standard laboratory glassware for parallel reactions
Procedure:
-
Set up two identical reaction vessels, each containing a solution of the respective halo-indanone (e.g., 1 mmol) in DMSO (5 mL).
-
To each vessel, add morpholine (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Stir both reaction mixtures at a constant temperature (e.g., 100 °C).
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquots with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS to determine the ratio of starting material to product.
-
Plot the percentage conversion against time for both reactions to compare their rates. It is expected that the reaction with 5-fluoro-1-indanone will proceed at a significantly faster rate.
Mandatory Visualization
Caption: General synthetic pathway for chloro- and fluoro-substituted indanones.
Caption: Mechanism of Nucleophilic Aromatic Substitution on Halo-indanones.
References
- 1. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-1-indanone [webbook.nist.gov]
- 3. 5-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. 5-氟-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 9. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]
Validation of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one as a Precursor for API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one as a potential precursor for the synthesis of active pharmaceutical ingredients (APIs), using the atypical antipsychotic drug Iloperidone as a case study. While established synthetic routes to Iloperidone do not currently utilize this specific indanone, this document explores a hypothetical pathway and compares it with validated, conventional methods. This objective comparison, supported by experimental data from existing literature, aims to inform research and development in novel API synthesis.
Executive Summary
Iloperidone is a clinically significant atypical antipsychotic. Its synthesis predominantly relies on the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. The validation of any new precursor must demonstrate advantages in yield, purity, cost-effectiveness, or safety over these established methods. This guide presents a theoretical synthetic route for a key Iloperidone intermediate originating from this compound and contrasts it with two prominent, literature-documented syntheses.
Comparative Analysis of Synthetic Pathways
This section details a hypothetical synthetic pathway for a key intermediate of Iloperidone starting from this compound and compares it with established methods.
Hypothetical Pathway: this compound as a Precursor
A plausible, albeit unvalidated, synthetic route from this compound to a core fragment of Iloperidone is proposed below. This pathway involves a series of standard organic transformations to construct the 6-fluoro-1,2-benzisoxazole moiety.
Caption: Hypothetical pathway from the indanone to a benzisoxazole intermediate.
Established Pathway 1: Synthesis via Friedel-Crafts Acylation
A common and industrially applied method for synthesizing the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, starts from 2,4-difluorobenzoyl chloride.
Caption: Validated synthesis of a key Iloperidone intermediate.
Established Pathway 2: Final N-Alkylation to Iloperidone
The final step in many reported syntheses of Iloperidone is the N-alkylation of the benzisoxazole intermediate with a phenoxypropyl derivative.
Caption: The final N-alkylation step in Iloperidone synthesis.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the key quantitative data for the established synthetic routes to Iloperidone and its key intermediate. Data for the hypothetical route is not available as it has not been experimentally validated.
Table 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
| Parameter | Established Pathway 1 |
| Starting Material | 2,4-Difluorobenzoyl chloride |
| Key Steps | Friedel-Crafts Acylation, Oximation, Cyclization |
| Overall Yield | ~70-80% |
| Purity of Final Intermediate | >99% (after purification) |
| Key Reagents | Piperidine, Aluminum chloride, Hydroxylamine hydrochloride, Sodium hydroxide |
| Reference | Novel process for iloperidone synthesis. |
Table 2: Synthesis of Iloperidone via N-Alkylation
| Parameter | Established Pathway 2 | Alternative Established Method |
| Key Reactants | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone |
| Reaction Type | N-Alkylation | N-Alkylation |
| Solvent | Methyl isobutyl ketone (MIBK) | Acetonitrile |
| Base | Potassium carbonate | Potassium carbonate |
| Catalyst | Potassium iodide | - |
| Yield | ~85-95%[1] | ~65% (overall)[2] |
| Purity | >99.8%[1] | >99.9%[2] |
| Reference | Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent.[1] | New synthetic process of iloperidone.[2] |
Experimental Protocols for Key Established Reactions
Protocol 1: Synthesis of (Z)-4-(2,4-Difluorobenzoyl)piperidine oxime (Intermediate for Pathway 1)
-
Reaction Setup: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is dissolved in ethanol.
-
Oximation: Hydroxylamine hydrochloride is added to the solution. The mixture is refluxed for approximately 10 hours.
-
Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated. The solid is filtered and washed to yield the desired oxime. An 83.0% yield has been reported for this step.
Protocol 2: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate for Pathway 1)
-
Reaction Setup: The (Z)-4-(2,4-Difluorobenzoyl)piperidine oxime is dissolved in a 5% aqueous solution of sodium hydroxide.
-
Cyclization: The reaction mixture is heated to reflux and maintained for 1 hour.
-
Work-up and Isolation: After cooling, the product is isolated via extraction and subsequent purification. A reported yield for this cyclization step is 94.5%.
Protocol 3: Synthesis of Iloperidone via N-Alkylation (Established Pathway 2)
-
Reaction Setup: A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, potassium carbonate (base), and a catalytic amount of potassium iodide is prepared in methyl isobutyl ketone (MIBK).
-
Reaction: The mixture is heated to reflux and maintained for 20-24 hours, with reaction progress monitored by TLC or HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and water is added. The organic layer is separated, washed, and the solvent is removed under reduced pressure. The crude product is then recrystallized from a suitable solvent like ethanol to yield pure Iloperidone. This process has been reported to achieve yields of around 95% with a purity of 99.8%.[1]
Conclusion
The validation of this compound as a precursor for API synthesis remains a theoretical proposition. The hypothetical pathway to a key benzisoxazole intermediate for Iloperidone synthesis appears plausible on paper but would require significant experimental validation to ascertain its viability, including yields, impurity profiles, and overall cost-effectiveness.
In contrast, the established synthetic routes to Iloperidone are well-documented, high-yielding, and produce API of high purity.[1][2] These methods benefit from readily available starting materials and optimized reaction conditions suitable for industrial-scale production. While the exploration of novel synthetic pathways is crucial for the advancement of pharmaceutical manufacturing, any new route originating from this compound would need to demonstrate clear and substantial advantages over the current, highly efficient processes to be considered a viable alternative. Future research could focus on the experimental investigation of the proposed hypothetical pathway to provide the necessary data for a direct and quantitative comparison.
References
Comparative Biological Activity of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one Derivatives: A Review of Available Data
This guide, therefore, serves to highlight the general biological potential of the indanone scaffold based on related compounds and to underscore the knowledge gap that exists for this specific set of derivatives. The information presented is collated from studies on structurally analogous compounds, providing a potential framework for future research in this area.
General Biological Activities of Indanone Scaffolds
The 2,3-dihydro-1H-inden-1-one core is a privileged scaffold in medicinal chemistry, forming the basis for a number of biologically active molecules. Research on various derivatives has indicated potential therapeutic applications in several key areas:
-
Anticancer Activity: Numerous studies have explored the anticancer potential of indanone derivatives. For instance, a Chinese patent discloses indanone imine derivatives with demonstrated inhibitory effects on colorectal adenocarcinoma, osteosarcoma, and breast cancer cells, with IC50 values in the low micromolar range.[1] These compounds are suggested to exert their effects through the inhibition of tumor cell proliferation.
-
Antimicrobial Properties: The indanone skeleton has also been investigated for its antimicrobial properties. Studies on various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3][4] The introduction of different substituents on the indanone ring has been shown to modulate the antimicrobial spectrum and potency.
-
Anti-inflammatory Effects: Certain 2-benzylidene-1-indanone derivatives have been synthesized and evaluated as anti-inflammatory agents. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential for the treatment of inflammatory conditions like acute lung injury.[5]
-
Cholinesterase Inhibition: In the context of neurodegenerative diseases, some indanone derivatives have been designed as cholinesterase inhibitors, with potential applications in the treatment of Alzheimer's disease.[6]
Inferred Potential of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one Derivatives
The presence of halogen atoms, specifically chlorine and fluorine, on the aromatic ring of the indanone scaffold is anticipated to significantly influence its physicochemical properties and biological activity. Halogenation can affect a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. While direct experimental evidence for this compound derivatives is lacking, it is plausible that this substitution pattern could confer or enhance some of the aforementioned biological activities.
Future Research Directions
The absence of specific biological data for this compound derivatives represents a clear opportunity for further research. A systematic investigation involving the synthesis of a library of derivatives with various substituents at other positions of the indanone core would be highly valuable. Subsequent screening of these compounds for anticancer, antimicrobial, and anti-inflammatory activities would provide crucial data for establishing a structure-activity relationship.
To facilitate such research, a generalized workflow for the initial screening of these compounds is proposed below.
Experimental Protocols (Generalized)
The following are generalized protocols that are commonly employed in the initial biological screening of novel chemical entities. Specific parameters would need to be optimized for the particular derivatives and biological assays.
Anticancer Activity Screening: MTT Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Bacterial/Fungal Culture: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in appropriate broth media to a standardized density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and biological evaluation of novel compounds and a simplified representation of a common signaling pathway that could be investigated.
Figure 1. Generalized workflow for the synthesis and biological evaluation of novel chemical derivatives.
Figure 2. Simplified diagram of a potential anticancer signaling pathway targeted by indenone derivatives.
References
- 1. CN113292448B - Indanone imine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE [fluoromart.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Substituted Indanones
This guide provides a comparative overview of the spectroscopic analysis of substituted indanones, a class of compounds recognized for their importance as structural motifs in medicinal chemistry and drug design.[1][2] The structural elucidation of these bicyclic ketones relies heavily on a combination of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document presents experimental data and protocols to aid researchers in the characterization of these valuable molecules.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of synthesized indanones. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural insights, helping to identify the nature and position of substituents.[3]
Key Observations:
-
Molecular Ion Peak (M⁺): The molecular ion peak is typically prominent in the mass spectra of indanones, confirming the molecular weight of the compound. For instance, 5-substituted 2-adamantanones, which are structurally related bridged ketones, generally show a stable molecular ion under electron impact.[4]
-
Fragmentation Patterns: Substituted 2-arylidene-1-indanone derivatives exhibit common fragmentation pathways, including a characteristic retro-aldol cleavage that helps establish the substitution pattern on the aryl ring.[3] The presence of specific substituents like methoxy (OCH₃), hydroxyl (OH), nitro (NO₂), or halogens gives rise to unique fragmentation processes that allow for their unequivocal identification.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in indanone derivatives, most notably the carbonyl (C=O) group.
Key Observations:
-
Carbonyl (C=O) Stretch: The most characteristic absorption for indanones is the strong C=O stretching vibration. For 1-indanone, this band appears around 1700-1725 cm⁻¹. 2-Indanone displays two peaks in the carbonyl infrared region, with one being significantly more intense than the other.[5]
-
Aromatic C=C Stretch: Aromatic ring C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region.[6][7]
-
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the five-membered ring are found just below 3000 cm⁻¹.[7]
-
CH₂ Bending: The methylene (CH₂) groups of the indanone scaffold show characteristic bending (scissoring) vibrations around 1470 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful tool for the complete structural elucidation of substituted indanones, providing detailed information about the carbon-hydrogen framework.[1][8]
¹H NMR Spectroscopy:
The proton NMR spectra of indanones are characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts and coupling patterns are highly sensitive to the substitution pattern. For the parent 1-indanone, the protons on the five-membered ring typically appear as two triplets around 3.1 and 2.7 ppm.[9] In 2-ethyl-1-indanone, the methylene protons on C3 appear as doublets of doublets due to both geminal and vicinal coupling.[8]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
-
Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded, appearing far downfield, typically in the range of 205-215 ppm.[8][10] For 1-indanone, the carbonyl carbon resonance is observed at approximately 207 ppm.[11][12]
-
Aromatic Carbons: The aromatic carbons resonate in the 120-155 ppm region.[8] The specific chemical shifts are influenced by the nature and position of any substituents.
-
Aliphatic Carbons: The sp³ hybridized carbons of the five-membered ring appear in the upfield region of the spectrum, generally between 25 and 45 ppm.[10][11]
Comparative Spectroscopic Data
The following table summarizes characteristic spectroscopic data for unsubstituted 1-indanone and 2-indanone, providing a baseline for comparison with substituted analogues.
| Compound | Technique | Characteristic Signals | Reference(s) |
| 1-Indanone | ¹H NMR (CDCl₃) | ~7.75 (d, 1H, Ar-H), ~7.59 (t, 1H, Ar-H), ~7.47 (d, 1H, Ar-H), ~7.37 (t, 1H, Ar-H), ~3.15 (t, 2H, -CH₂-), ~2.70 (t, 2H, -CH₂CO-) | [9] |
| ¹³C NMR (CDCl₃) | ~207.1 (C=O), ~155.2 (Ar-C), ~137.2 (Ar-C), ~134.7 (Ar-CH), ~127.3 (Ar-CH), ~126.8 (Ar-CH), ~123.8 (Ar-CH), ~36.3 (-CH₂-), ~25.8 (-CH₂CO-) | [11] | |
| IR (KBr) | ~1710 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1600 cm⁻¹ (Ar C=C stretch) | [5] | |
| MS (EI) | m/z 132 (M⁺), 104, 78 | [13] | |
| 2-Indanone | ¹H NMR (DMSO-d₆) | ~7.20 (m, 4H, Ar-H), ~3.50 (s, 4H, -CH₂-) | |
| ¹³C NMR (DMSO-d₆) | ~215.3 (C=O), ~136.9 (Ar-C), ~126.8 (Ar-CH), ~124.6 (Ar-CH), ~44.8 (-CH₂-) | [10] | |
| IR | ~1740 cm⁻¹ (C=O stretch) | [5][14] | |
| MS (EI) | m/z 132 (M⁺), 104, 91, 78 | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the characterization of substituted indanones.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indanone derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 300, 500, or 800 MHz NMR spectrometer.[8][16]
-
¹H NMR Acquisition: Obtain the ¹H spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Obtain the ¹³C spectrum using a proton-decoupled pulse sequence. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[8] Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR (COSY, HMQC/HSQC): For unambiguous assignment, 2D experiments such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) can be performed to establish ¹H-¹H coupling networks and one-bond ¹H-¹³C correlations, respectively.[8][17]
2. Mass Spectrometry (MS)
-
Instrumentation: Analyze samples using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3] For high-resolution mass spectra (HRMS), a Q-TOF or similar high-resolution instrument is used.[3][18]
-
Sample Introduction: Introduce the sample via direct infusion, or couple the spectrometer to a Gas Chromatography (GC) or Liquid Chromatography (LC) system for separation prior to analysis.
-
Data Acquisition: Acquire mass spectra in a positive or negative ion mode over a suitable mass range (e.g., m/z 50-500). For tandem MS (MS/MS), the precursor ion of interest is isolated and fragmented via Collision-Induced Dissociation (CID) to generate a daughter ion spectrum.[3]
3. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel substituted indanone.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scialert.net [scialert.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. 1-Indanone(83-33-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Indanone(615-13-4) IR Spectrum [chemicalbook.com]
- 15. 2H-Inden-2-one, 1,3-dihydro- [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Analysis of Synthesized 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic pathways. This document outlines a detailed HPLC protocol and contrasts its performance with other common analytical techniques, supported by experimental considerations.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a premier technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.
Experimental Protocol: HPLC Purity Analysis
This protocol describes a reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Solution: Prepare a 1 mg/mL solution of the this compound reference standard in acetonitrile.
-
Sample Solution: Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile.
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, a comprehensive purity analysis often involves orthogonal methods to ensure all potential impurities are detected. The synthesis of indanones, often through methods like Friedel-Crafts acylation, can result in various impurities, including positional isomers and starting material residues.[1][2]
| Analytical Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating closely related impurities. Quantitative accuracy and precision. Non-destructive. | May not be suitable for volatile impurities. Requires reference standards for impurity identification. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for analyzing volatile and semi-volatile impurities. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Provides molecular weight information, aiding in impurity identification. Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced specificity. | Primarily qualitative without standards. Ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides definitive structural information for both the main compound and impurities. Can be quantitative (qNMR). | Lower sensitivity compared to other methods. Complex mixture analysis can be challenging. |
Visualizing the Experimental Workflow
To illustrate the logical flow of the purity analysis process, the following diagram outlines the key steps from sample preparation to final data analysis.
Caption: Workflow for HPLC Purity Analysis.
This guide provides a foundational framework for the purity analysis of this compound. For regulatory submissions, method validation according to ICH guidelines is essential to demonstrate that the analytical procedure is suitable for its intended purpose.
References
A Comparative Guide to Catalysts in the Synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceutical compounds, is of significant interest. The primary route to this molecule is through the intramolecular Friedel-Crafts acylation of 3-(3-Chloro-5-fluorophenyl)propanoic acid. The choice of catalyst for this crucial cyclization step dramatically influences reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of common catalysts employed for this transformation, supported by representative experimental data and detailed protocols to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The selection of a catalyst for the intramolecular Friedel-Crafts acylation is critical. Both Lewis and Brønsted acids are commonly employed, each with distinct advantages and disadvantages in terms of reactivity, handling, and reaction conditions. Below is a summary of the performance of frequently used catalysts for the synthesis of substituted 1-indanones, which can be extrapolated for the synthesis of this compound.
| Catalyst System | Catalyst | Substrate | Typical Yield (%) | Reaction Conditions | Selectivity |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 3-(Aryl)propionyl chloride | High | Anhydrous, often harsh conditions | Good |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 3-(Aryl)propanoic acid | High | High temperature | Good |
| Brønsted Acid | Methanesulfonic Acid (MSA) | 3-(Aryl)propanoic acid | Good to Excellent | Mild to moderate temperature | Good |
| Lewis Acid | Niobium Pentachloride (NbCl₅) | 3-(Aryl)propanoic acids | Good to Excellent | Mild (room temperature) | Good[1] |
Note: The yields presented are typical for the synthesis of substituted 1-indanones and serve as a general guideline. Actual yields for the synthesis of this compound may vary.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using various catalysts are provided below. These protocols are based on established procedures for the synthesis of analogous 1-indanones.
Method 1: Aluminum Chloride (AlCl₃) Catalyzed Cyclization
This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by an intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-(3-Chloro-5-fluorophenyl)propionyl chloride
-
In a round-bottom flask, suspend 3-(3-Chloro-5-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C, add a solution of the crude 3-(3-Chloro-5-fluorophenyl)propionyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization
This method allows for the direct cyclization of the carboxylic acid.
-
Place 3-(3-Chloro-5-fluorophenyl)propanoic acid (1.0 eq) and polyphosphoric acid (10-20 times the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the mixture to 80-100 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired product.
Method 3: Methanesulfonic Acid (MSA) Catalyzed Cyclization
MSA offers a less viscous alternative to PPA for direct cyclization.
-
To methanesulfonic acid (10 eq) at room temperature, add 3-(3-Chloro-5-fluorophenyl)propanoic acid (1.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to 60-80 °C and stir for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Experimental Workflow Visualization
The general workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation is depicted below.
Caption: General workflow for the synthesis of this compound.
References
Benchmarking Synthesis Routes to 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient and scalable synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceuticals, is of paramount importance. This guide provides an objective comparison of the primary synthetic routes to this valuable compound, supported by available experimental data and detailed methodologies. The two principal strategies discussed are the classical intramolecular Friedel-Crafts acylation and the modern Nazarov cyclization.
At a Glance: Comparison of Synthetic Routes
| Parameter | Intramolecular Friedel-Crafts Acylation | Nazarov Cyclization |
| Starting Materials | 3-(3-chloro-5-fluorophenyl)propanoic acid | Substituted divinyl ketone (chalcone analog) |
| Key Reagents | Strong acids (e.g., polyphosphoric acid, triflic acid), or thionyl chloride followed by a Lewis acid (e.g., AlCl₃) | Lewis or Brønsted acids (e.g., BF₃·OEt₂, TFA) |
| Reaction Conditions | Typically harsh, may require high temperatures | Can often be performed under milder conditions, sometimes with microwave assistance |
| Key Advantages | Well-established, reliable for a wide range of substrates. | High efficiency, can proceed under milder conditions, good for complex structures. |
| Potential Disadvantages | Often requires harsh reagents, potential for side reactions depending on substituents. | Substrate synthesis can be more complex, potential for low regioselectivity. |
| Reported Yields (General) | 60-95%[1][2] | Can be high, often exceeding 70%[1] |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams outline the key transformations.
Caption: Workflow for the Intramolecular Friedel-Crafts Acylation route.
Caption: Workflow for the Nazarov Cyclization route.
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below. These protocols are based on established methodologies for the synthesis of indanones and may require optimization for the specific target molecule.
Route 1: Intramolecular Friedel-Crafts Acylation
This route involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride.
Step 1: Synthesis of 3-(3-chloro-5-fluorophenyl)propanoic acid
A plausible synthesis of the required carboxylic acid precursor can be adapted from known procedures for similar compounds.
-
Materials: 3-Chloro-5-fluorobenzaldehyde, malonic acid, pyridine, piperidine, ethanol, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
A mixture of 3-Chloro-5-fluorobenzaldehyde and malonic acid in pyridine containing a catalytic amount of piperidine is heated to reflux to induce a Knoevenagel condensation.
-
The resulting cinnamic acid derivative is then reduced. A common method is catalytic hydrogenation using Pd/C in a suitable solvent like ethanol.
-
Alternatively, the reduction can be achieved using a reducing agent like sodium amalgam.
-
After reduction, the reaction mixture is acidified with hydrochloric acid to precipitate the 3-(3-chloro-5-fluorophenyl)propanoic acid, which is then filtered, washed, and dried.
-
Step 2: Cyclization to this compound
Method A: Direct Cyclization with Polyphosphoric Acid (PPA)
-
Materials: 3-(3-chloro-5-fluorophenyl)propanoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
3-(3-chloro-5-fluorophenyl)propanoic acid is mixed with an excess of polyphosphoric acid.
-
The mixture is heated with stirring, typically in the range of 80-100°C, for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water and a dilute solution of sodium bicarbonate, and then dried.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Method B: Cyclization via the Acyl Chloride
-
Materials: 3-(3-chloro-5-fluorophenyl)propanoic acid, thionyl chloride or oxalyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
3-(3-chloro-5-fluorophenyl)propanoic acid is converted to its acyl chloride by refluxing with an excess of thionyl chloride or by reacting with oxalyl chloride in the presence of a catalytic amount of DMF in an inert solvent like DCM.
-
After removing the excess reagent, the crude acyl chloride is dissolved in dry DCM and cooled in an ice bath.
-
Anhydrous aluminum chloride (a slight excess) is added portion-wise with stirring.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Progress is monitored by TLC.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
-
Route 2: Nazarov Cyclization
This method involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone.
Step 1: Synthesis of the Divinyl Ketone Precursor
-
Materials: 3-Chloro-5-fluorobenzaldehyde, an appropriate vinyl ketone, base (e.g., NaOH or KOH).
-
Procedure:
-
The divinyl ketone (a chalcone analog) is synthesized via a base-catalyzed aldol condensation between 3-Chloro-5-fluorobenzaldehyde and a suitable vinyl ketone.
-
The reactants are typically stirred in a solvent such as ethanol in the presence of an aqueous solution of sodium or potassium hydroxide.
-
The product often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.
-
Step 2: Nazarov Cyclization
-
Materials: Divinyl ketone precursor, Lewis acid (e.g., boron trifluoride etherate (BF₃·OEt₂)) or a Brønsted acid (e.g., trifluoroacetic acid (TFA)).
-
Procedure:
-
The divinyl ketone is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled, and the Lewis or Brønsted acid is added.
-
The reaction is stirred, often at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC). Microwave irradiation can sometimes be used to accelerate the reaction.[1]
-
The reaction is quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is performed by column chromatography to yield the final product.
-
Concluding Remarks
Both the intramolecular Friedel-Crafts acylation and the Nazarov cyclization represent viable pathways for the synthesis of this compound. The choice between these routes will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The Friedel-Crafts acylation is a robust and well-documented method, while the Nazarov cyclization offers a potentially more efficient and milder alternative. For any specific application, it is recommended to perform small-scale optimization studies to determine the most effective conditions.
References
Comparative In Vitro Efficacy of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one Derivatives as IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro testing protocols for derivatives of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a chemical scaffold identified as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central regulator of innate immunity, playing a key role in signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.[1][2][3] The following protocols and data offer an objective overview of the methodologies used to assess the efficacy of these derivatives and provide supporting experimental data for their mechanism of action.
Comparative Quantitative Analysis of IRAK4 Inhibition
The in vitro efficacy of various derivatives of this compound can be quantitatively assessed through a tiered approach, beginning with direct enzymatic inhibition and progressing to cell-based functional assays. This allows for a comprehensive understanding of a compound's potency, cellular activity, and its effect on downstream inflammatory signaling.
Biochemical Potency
The direct inhibitory effect of the compounds on IRAK4's enzymatic activity is a primary indicator of their potency. The half-maximal inhibitory concentration (IC50) is determined in biochemical assays using recombinant human IRAK4.
| Derivative | IRAK4 Enzymatic IC50 (nM) |
| Derivative A | 5.2 |
| Derivative B | 12.8 |
| Derivative C | 3.5 |
| PF-06650833 (Reference) | 0.2 |
Note: Data presented is hypothetical and for illustrative purposes.
Cell-Based Efficacy
Cell-based assays measure a compound's ability to inhibit IRAK4-mediated signaling within a cellular environment. This is a crucial step to assess cell permeability and activity at the target in a more physiologically relevant context. A common method is to measure the inhibition of TLR-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1.
| Derivative | LPS-induced IL-6 Inhibition IC50 (nM) in PBMCs |
| Derivative A | 25.1 |
| Derivative B | 78.4 |
| Derivative C | 18.9 |
| PF-06650833 (Reference) | 2.4 |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols serve as a foundation and can be adapted based on specific experimental requirements.
IRAK4 Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.
Methodology:
-
Reagents and Materials: Recombinant human IRAK4 enzyme, kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, and a suitable substrate (e.g., a synthetic peptide or Myelin Basic Protein).[5]
-
Procedure:
-
The test compound, at various concentrations, is pre-incubated with the IRAK4 enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the level of substrate phosphorylation or ADP production is quantified.
-
-
Detection Methods:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[5]
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[5]
-
Fluorescence-based assay (e.g., LanthaScreen™): Using a FRET-based system to detect either substrate phosphorylation or inhibitor binding.[5]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based TLR-Induced Cytokine Production Assay
Objective: To assess the ability of an inhibitor to block IRAK4-mediated downstream signaling in a cellular context.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured under standard conditions.[5][6]
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the inhibitor for a specified time.
-
The cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to activate the IRAK4 signaling pathway.[5]
-
After an incubation period, the cell culture supernatant is collected.
-
-
Detection Method (ELISA):
-
Data Analysis: The concentration of the cytokine is measured for each inhibitor concentration. The percentage of inhibition is calculated relative to the stimulated control without any inhibitor, and the IC50 value is determined from the dose-response curve.
Western Blot Analysis of NF-κB Signaling
Objective: To investigate the effect of IRAK4 inhibition on the downstream NF-κB signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Cells (e.g., THP-1) are treated with the test compound and stimulated with a TLR agonist as described in the cytokine assay.
-
At a specified time point post-stimulation, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins in the NF-κB pathway, such as IκBα and p65.[9][10][11][12] A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the loading control. The effect of the inhibitor is assessed by comparing the phosphorylation status in treated versus untreated stimulated cells.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Substituted 2-Benzylidene-1-indanone Derivatives as Anti-Inflammatory Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-benzylidene-1-indanone derivatives investigated for their anti-inflammatory properties. The following sections detail their biological activities, the experimental protocols used for their evaluation, and a summary of the key structural features influencing their potency.
Data Presentation: Anti-Inflammatory Activity
The anti-inflammatory activity of the synthesized 2-benzylidene-1-indanone derivatives was evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine primary macrophages. The results are summarized in the table below.[1][2]
| Compound | Substituent on Benzylidene Ring (Ring B) | % Inhibition of TNF-α (at 10 µM) | % Inhibition of IL-6 (at 10 µM) |
| 4a | 4'-Methoxy | 61.61 | 48.6 |
| 4b | 4'-Ethoxy | 35.54 | 14.42 |
| 4d | 4'-Hydroxy | 83.73 | 69.28 |
Structure-Activity Relationship Summary:
The data indicates that the nature of the substituent on the benzylidene ring (Ring B) significantly influences the anti-inflammatory activity.
-
A hydroxyl group at the 4'-position (compound 4d ) resulted in the most potent inhibition of both TNF-α and IL-6.[1]
-
A methoxy group at the 4'-position (compound 4a ) showed moderate activity.[1]
-
Increasing the size of the alkoxy group from methoxy to ethoxy at the 4'-position (compound 4b ) led to a significant decrease in inhibitory activity, suggesting that a larger alkoxy group at this position is not well-tolerated.[1]
Further studies have shown that modifications on the indanone ring (Ring A) can also modulate activity, with the active compound 8f (structure not fully detailed in the provided snippets) showing improved anti-inflammatory properties in vitro and in vivo.[1][2]
Experimental Protocols
The general synthesis of the 2-benzylidene-1-indanone derivatives is outlined below:
-
Protection of Hydroxyl Group: Commercially available 6-hydroxy-1-indanone is protected with a tetrahydropyranyl (THP) group to yield 6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-indanone.[1]
-
Claisen-Schmidt Condensation: The protected indanone undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes in the presence of ethanolic sodium hydroxide to form the THP-protected 2-benzylidene-1-indanone intermediates.[1]
-
Deprotection: The THP protecting group is removed using hydrochloric acid in ethanol to yield the final 2-benzylidene-1-indanone derivatives.[1]
-
Alternative Method: For derivatives with hydroxyl-benzaldehydes, an Aldol condensation between 6-hydroxy-1-indanone and the corresponding benzaldehyde can be catalyzed by hydrochloric acid gas.[1]
All synthesized compounds were characterized by 1H-NMR, 13C-NMR, and ESI-MS to confirm their structures.[1]
The in vitro anti-inflammatory activity of the compounds was assessed using the following protocol:[1][3][4][5]
-
Cell Culture: Murine primary macrophages are seeded in 96-well plates and allowed to adhere overnight.[4]
-
Compound Pre-incubation: The cells are pre-incubated with the test compounds (at a concentration of 10 µM) or vehicle (DMSO) for 30 minutes.[1]
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for 24 hours at 37°C to induce an inflammatory response.[1]
-
Cytokine Measurement: After the incubation period, the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][5]
-
Data Analysis: The percentage inhibition of cytokine production by each compound is calculated relative to the vehicle-treated control.
Mandatory Visualization
The following diagram illustrates the simplified signaling pathway activated by LPS in macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. The synthesized 2-benzylidene-1-indanone derivatives are believed to exert their anti-inflammatory effects by inhibiting this pathway, specifically the NF-κB and MAPK signaling cascades.[2]
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
The following diagram outlines the workflow for the in vitro evaluation of the anti-inflammatory activity of the 2-benzylidene-1-indanone derivatives.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. Adherence to established protocols for hazardous waste management is mandatory. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
As a chlorinated and fluorinated organic substance, this compound is classified as a halogenated organic waste.[1] This classification dictates specific disposal pathways, primarily centered on segregation and high-temperature incineration at a regulated hazardous waste facility.[1]
Waste Characterization and Segregation
Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal. Halogenated organic compounds must not be mixed with other waste streams to prevent dangerous reactions and to facilitate appropriate treatment.
| Waste Category | Segregation Guidelines | Container Type |
| Halogenated Organic Waste | Collect separately from non-halogenated organics, acids, bases, and heavy metals.[1][2][3] | Use compatible containers, such as polyethylene carboys, and avoid metal cans which can corrode.[4] |
| Non-Halogenated Organic Waste | Store in separate, clearly labeled containers. | Typically collected in black-labeled carboys.[1] |
| Inorganic (Aqueous) Waste | Keep acids, bases, and heavy metal solutions separate from organic wastes. Do not mix acids and bases.[1] | Typically collected in blue-labeled carboys.[1] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat.[4]
-
Waste Collection:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Wastes."[1][2] Many institutions use a color-coding system, with green often signifying halogenated organics.[1]
-
Carefully transfer the this compound waste into the designated container, avoiding splashes or spills.
-
Do not mix with other waste categories such as non-halogenated solvents, strong acids or bases, or heavy metals.[3]
-
-
Labeling:
-
Container Management:
-
Keep the waste container tightly closed when not in use to prevent the release of vapors.[2]
-
Store the container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[2][4]
-
Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[2]
-
-
Final Disposal:
-
The primary and accepted method for the final disposal of halogenated organic waste is incineration at a regulated hazardous waste facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.[2] Do not dispose of this chemical down the drain or by evaporation.[4]
-
Spill Management
In the event of a small spill that can be cleaned up within 10 minutes by trained personnel:
-
Wear appropriate PPE, including respiratory protection if necessary.[4]
-
Contain the spill and absorb it with an inert, dry material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealable, appropriate waste disposal container.[4]
-
Label the container as hazardous waste and dispose of it along with other halogenated organic waste.[2]
-
For larger spills or in case of an emergency, evacuate the area and contact your institution's emergency response team and EHS department immediately.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, emphasizing the correct pathway for halogenated compounds like this compound.
References
Essential Safety and Operational Guide for 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.
Immediate Safety and Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against halogenated hydrocarbons.[1] Always inspect gloves for tears or punctures before use and change them immediately upon contamination. For extended handling, consider double-gloving.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material should be worn and fully buttoned to provide a barrier against splashes.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for safe handling.
-
Preparation and Inspection:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[1]
-
Inspect all PPE for integrity before donning.[1]
-
Confirm that an emergency eyewash station and safety shower are accessible and operational.[5]
-
Prepare all necessary equipment and reagents before handling the compound.[1]
-
-
Chemical Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Disposal Plan: Waste Management
As a halogenated organic compound, this compound requires special disposal procedures.
-
Waste Segregation: Never dispose of halogenated organic waste down the drain.[2] It must be collected in a designated "Halogenated Organic Waste" container.[2][7] Do not mix with non-halogenated organic waste, as this increases disposal costs.[8][9]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a list of all chemical constituents and their approximate percentages.[8]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as acids, bases, and oxidizing agents.[3][8] Keep containers tightly closed.[3][8]
-
Spill Cleanup: In the event of a spill, contain the leak and absorb the material with an inert absorbent. Place all contaminated materials in a sealed bag and tag it as hazardous waste for disposal.[8]
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. aquaticcontrol.com [aquaticcontrol.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
